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(2,6-Dichlorophenyl)(oxan-4-yl)methanol Documentation Hub

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  • Product: (2,6-Dichlorophenyl)(oxan-4-yl)methanol
  • CAS: 1341787-90-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Profiling of (2,6-Dichlorophenyl)(oxan-4-yl)methanol

Introduction: Bridging Molecular Structure and Biological Function In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is governed by a complex interp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Molecular Structure and Biological Function

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is governed by a complex interplay of factors.[1] While target affinity is a primary driver, the ultimate success or failure of a compound is frequently dictated by its physicochemical properties.[2][3] These intrinsic characteristics—governing how a molecule behaves in various chemical and biological environments—are the foundation of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] A molecule with exceptional potency in vitro may fail spectacularly in vivo if it cannot be effectively absorbed, reach its target tissue, or persists for an appropriate duration.

This guide provides an in-depth framework for the comprehensive physicochemical characterization of (2,6-Dichlorophenyl)(oxan-4-yl)methanol , a novel chemical entity. The structure combines a lipophilic 2,6-dichlorophenyl moiety with a more polar, hydrogen-bond-capable (oxan-4-yl)methanol group. This juxtaposition of features makes its physicochemical profile particularly interesting and critical to understand for any potential therapeutic application.

As a Senior Application Scientist, my objective is not merely to present data but to provide a validated, logical, and field-tested approach to determining these critical parameters. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our methodologies in authoritative standards. This document is designed for researchers, medicinal chemists, and drug development professionals who require a robust understanding of how to profile a novel compound to enable data-driven decisions in the lead optimization process.[4]

Molecular Profile and Predicted Properties

Before embarking on empirical testing, a foundational understanding is built upon the molecule's basic structural and computational data. In silico predictions, while not a substitute for experimental measurement, are invaluable for guiding experimental design, such as selecting the appropriate analytical concentration ranges or anticipating potential challenges like low solubility.[5]

Chemical Structure:

(Structure of (2,6-Dichlorophenyl)(oxan-4-yl)methanol)

Table 1: Core Molecular and Computationally Predicted Properties

PropertyValueSource / Method
Molecular Formula C₁₃H₁₆Cl₂O₂-
Molecular Weight 275.17 g/mol Calculated
Predicted LogP (XLogP3) ~2.5 - 3.5Computational models (e.g., XLogP3)
Predicted pKa (Acidic) ~13-15 (Alcoholic Proton)Computational models (e.g., ACD/pKa)
Predicted pKa (Basic) ~ -2 to -4 (Oxane Oxygen)Computational models (e.g., ACD/pKa)

Note: Predicted values are estimates and require experimental validation. The alcoholic proton is weakly acidic, while the ether oxygen in the oxane ring is very weakly basic.

Experimental Determination of Key Physicochemical Properties

The following sections detail the authoritative, validated protocols for determining the three most influential physicochemical properties: lipophilicity (LogP), aqueous solubility, and the ionization constant (pKa).

Lipophilicity: The Partition Coefficient (LogP)

Expert Rationale: Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), describes a molecule's distribution between a non-polar (n-octanol) and a polar (aqueous) phase.[6] This parameter is a critical surrogate for a drug's ability to cross biological membranes, its binding affinity to protein targets (which often have hydrophobic pockets), and its potential for metabolic clearance.[2][5] An optimal LogP is essential; excessively high values can lead to poor solubility, high plasma protein binding, and off-target toxicity, while low values may hinder membrane permeation.[4]

For a novel compound, the Shake-Flask Method (OECD 107) is the gold-standard due to its direct measurement of the partition equilibrium.[6][7] It provides the most reliable thermodynamic value against which other, higher-throughput methods (like HPLC) can be calibrated.[8][9]

Experimental Protocol: LogP Determination via OECD 107 Shake-Flask Method

  • Preparation of Phases: Pre-saturate n-octanol with water and, separately, water (or a suitable buffer, typically pH 7.4) with n-octanol by shaking them together for 24 hours at the experimental temperature (e.g., 25°C) and allowing the phases to separate. This prevents volume changes during the experiment.[7]

  • Compound Preparation: Prepare a stock solution of (2,6-Dichlorophenyl)(oxan-4-yl)methanol in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification (e.g., <0.01 M).[6]

  • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous phase. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.

  • Equilibration: Agitate the vessel at a constant temperature (25 ± 1°C) for a sufficient time to reach equilibrium. This can range from minutes to hours; a preliminary experiment to determine the time to equilibrium is recommended.[7]

  • Phase Separation: Centrifuge the vessel at high speed to ensure a complete and sharp separation of the two phases.[7]

  • Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final value is expressed as LogP.

    • P = [C_oct] / [C_aq]

    • LogP = log₁₀(P)

Self-Validation System:

  • A mass balance calculation should be performed to ensure that the total amount of compound recovered from both phases matches the initial amount added (typically >95% recovery).

  • The experiment should be performed in triplicate to ensure reproducibility.

  • For ionizable compounds, this experiment determines the LogP of the neutral species. To measure the distribution of all species at a given pH, the result is termed LogD (Distribution Coefficient).

Visualization of LogP Determination Workflow

cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation prep_oct Pre-saturate n-octanol with water prep_aq Pre-saturate aqueous buffer (pH 7.4) with n-octanol partition Combine phases in test vessel prep_aq->partition prep_stock Prepare stock solution in saturated n-octanol prep_stock->partition equilibrate Agitate to reach equilibrium (25°C) partition->equilibrate separate Centrifuge for complete phase separation equilibrate->separate sample_oct Sample n-octanol phase separate->sample_oct sample_aq Sample aqueous phase separate->sample_aq analyze Quantify concentration (HPLC-UV) sample_oct->analyze sample_aq->analyze calculate Calculate P = [Coct]/[Caq] LogP = log10(P) analyze->calculate

Caption: Workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility

Expert Rationale: Aqueous solubility is arguably one of the most critical early-stage physicochemical properties.[10] It directly impacts oral bioavailability, as a drug must first dissolve in gastrointestinal fluids to be absorbed.[11] Poor solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies.[3] The Saturation Shake-Flask Method is the definitive technique for determining thermodynamic solubility, which represents the true equilibrium solubility of the most stable solid form of the compound under given conditions.[12][13]

Experimental Protocol: Thermodynamic Solubility via Saturation Shake-Flask Method

  • System Preparation: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to construct a pH-solubility profile.[11]

  • Compound Addition: Add an excess amount of solid (2,6-Dichlorophenyl)(oxan-4-yl)methanol to each buffer solution in separate sealed vials. The excess solid should be clearly visible to ensure saturation.[12]

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C for biorelevance) for an extended period (24-72 hours) to ensure that the solution has reached equilibrium with the solid material.[11]

  • Phase Separation: After equilibration, allow the vials to stand, then clarify the supernatant to remove all undissolved solid. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended.[11]

  • Sample Preparation and Analysis: Take a precise aliquot of the clear supernatant, dilute it with a suitable solvent, and analyze the concentration using a validated HPLC-UV method against a standard curve.

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted significantly during the experiment.[12]

  • Solid-State Analysis: It is best practice to recover the excess solid and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm that the solid form did not change (e.g., convert to a different polymorph or a hydrate) during the experiment.[14]

Self-Validation System:

  • The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.

  • The solubility should be determined at multiple time points (e.g., 24h, 48h, 72h) to confirm that a stable equilibrium has been reached.

  • Filter binding should be assessed by passing a solution of known concentration through the filter and measuring the recovery.

Visualization of Solubility Determination Workflow

cluster_prep 1. Setup cluster_exp 2. Equilibration cluster_analysis 3. Analysis prep_buffer Prepare aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) add_solid Add excess solid compound to each buffer prep_buffer->add_solid equilibrate Agitate at constant temp (e.g., 37°C) for 24-72h add_solid->equilibrate clarify Centrifuge & filter supernatant to remove undissolved solid equilibrate->clarify sample Dilute clear supernatant clarify->sample measure_ph Measure final pH of saturated solution clarify->measure_ph analyze_solid Analyze remaining solid (XRPD) clarify->analyze_solid analyze Quantify concentration (HPLC-UV) sample->analyze result Report Solubility (e.g., µg/mL) at each pH analyze->result

Caption: Workflow for pH-dependent solubility determination.

Ionization Constant (pKa)

Expert Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[15] For a drug molecule with ionizable groups, the pKa dictates its charge state in different parts of the body, which profoundly affects its solubility, permeability, and target binding.[16] (2,6-Dichlorophenyl)(oxan-4-yl)methanol has a weakly acidic hydroxyl group and a very weakly basic ether oxygen. Determining the pKa of the hydroxyl group is most relevant for its behavior in physiological pH ranges.

Potentiometric titration is a robust and widely used method for pKa determination.[17][18] It involves monitoring pH changes as a titrant is added, allowing for the direct observation of the buffering region where the pKa resides.[19]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[18]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. Often, a co-solvent like methanol or DMSO is required for initial dissolution before adding water to a known final volume. The ionic strength of the solution should be kept constant with an electrolyte like KCl.[18]

  • Titration: Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Immerse the calibrated pH electrode.

  • Acidic pKa Determination: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically the pH at which half of the compound has been neutralized (the midpoint of the buffer region).[17][18]

Self-Validation System:

  • A blank titration (without the compound) should be performed to correct for the buffering capacity of the solvent system itself.

  • The concentration of the compound can be confirmed from the equivalence point of the titration.

  • The use of specialized software can aid in accurately calculating the pKa from the titration curve.

Visualization of pKa and Ionization State

cluster_concept Ionization of a Weak Acid (ROH) cluster_implication Impact on Drug Properties low_ph pH << pKa Predominantly Neutral (ROH) More Lipophilic pka_point pH = pKa [ROH] = [RO-] 50% Ionized low_ph->pka_point + OH- permeability Permeability decreases as compound ionizes low_ph->permeability influences high_ph pH >> pKa Predominantly Ionized (RO-) More Soluble pka_point->high_ph + OH- solubility Solubility increases as compound ionizes high_ph->solubility influences

Caption: Relationship between pH, pKa, and molecular properties.

Summary of Physicochemical Profile

The comprehensive characterization of (2,6-Dichlorophenyl)(oxan-4-yl)methanol requires the integration of both predicted and experimentally determined data. This summary table serves as the central repository for the compound's physicochemical identity.

Table 2: Comprehensive Physicochemical Profile

ParameterMethodResultImplication for Drug Development
Molecular Weight Calculated275.17 g/mol Within "drug-like" range (<500 Da), favorable for oral bioavailability.[1]
LogP OECD 107 Shake-FlaskTBD (Est. 2.5-3.5)A value in this range suggests a good balance between solubility and membrane permeability.[5]
Aqueous Solubility Saturation Shake-FlaskTBDCritical for determining the maximum absorbable dose and guiding formulation needs.[11]
pH-Solubility Profile Saturation Shake-FlaskTBDWill reveal if solubility is pH-dependent, impacting absorption in different GI tract segments.
pKa (Acidic) Potentiometric TitrationTBD (Est. 13-15)A high pKa indicates it will be predominantly neutral at all physiological pHs, simplifying ADME predictions.

TBD: To Be Determined experimentally.

Conclusion: An Integrated Perspective for Drug Development

The physicochemical characterization of a novel entity like (2,6-Dichlorophenyl)(oxan-4-yl)methanol is a cornerstone of rational drug design. The methodologies outlined in this guide—from the gold-standard shake-flask techniques for LogP and solubility to potentiometric titration for pKa—provide the robust, reliable data necessary to build a predictive ADME model.

The expected profile of this molecule—a moderate molecular weight, a balanced LogP, and a likely neutral state across physiological pH—suggests it may possess favorable "drug-like" properties.[2] However, only through rigorous experimental validation can this be confirmed. The interplay of these properties will be critical: the LogP will govern its interaction with membranes and metabolic enzymes, while its aqueous solubility will define the upper limit of its absorption.[5] Understanding this profile allows scientists to anticipate potential liabilities, design appropriate formulations, and ultimately increase the probability of advancing a safe and effective drug candidate into clinical development.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Google Cloud.
  • Physicochemical properties | Medicinal Chemistry Class Notes. (2025). Fiveable.
  • What is the pKa and How is it determined. (2024). Pharma Knowledge Forum.
  • Partition coefficient octanol/water.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.).
  • Importance of Physicochemical Properties In Drug Discovery. (2015).
  • Partition coefficient: slow stirring method according to OECD 123. (2021). Analytice.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology.
  • Determination of the Partition Coefficient n-octanol/w
  • pKa and log p determin
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Development of Methods for the Determin
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies.
  • Test No.
  • OECD 107, OECD 117 and OECD 123. (n.d.). Phytosafe.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.
  • Solubility determination of compounds of pharmaceutical interest. (n.d.).

Sources

Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of (2,6-Dichlorophenyl)(oxan-4-yl)methanol

This technical guide details the structural characteristics, synthetic pathways, and pharmaceutical relevance of (2,6-Dichlorophenyl)(oxan-4-yl)methanol . Executive Summary (2,6-Dichlorophenyl)(oxan-4-yl)methanol is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthetic pathways, and pharmaceutical relevance of (2,6-Dichlorophenyl)(oxan-4-yl)methanol .

Executive Summary

(2,6-Dichlorophenyl)(oxan-4-yl)methanol is a specialized chiral secondary alcohol serving as a high-value pharmacophore in the development of tyrosine kinase inhibitors (TKIs), specifically targeting ALK (Anaplastic Lymphoma Kinase) and c-Met pathways.

Structurally, it combines a sterically hindered 2,6-dichlorophenyl ring (the "ortho-lock" motif) with a tetrahydropyran-4-yl (oxan-4-yl) ring. This combination is designed to restrict conformational rotation in the drug binding pocket while enhancing aqueous solubility and metabolic stability compared to purely carbocyclic analogs. This guide outlines its molecular properties, validated synthetic protocols, and analytical characterization.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The molecule consists of a central chiral carbon linking a lipophilic, electron-deficient aromatic ring to a polar, saturated heterocycle.

Core Data Table
PropertyValue / Description
IUPAC Name (2,6-Dichlorophenyl)(tetrahydro-2H-pyran-4-yl)methanol
Common Synonyms (2,6-Dichlorophenyl)(oxan-4-yl)methanol; α-(2,6-Dichlorophenyl)tetrahydropyran-4-methanol
Molecular Formula C₁₂H₁₄Cl₂O₂
Molecular Weight 261.14 g/mol
Monoisotopic Mass 260.0371 Da
Chiral Center One (C1 position of the methanol chain). Exists as (R)- and (S)-enantiomers.
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.
pKa (Calculated) ~13.5 (Secondary alcohol)
Structural SMILES & InChI
  • SMILES: OC(C1CCOCC1)C2=C(Cl)C=CC=C2Cl

  • InChI Key: (Generated based on structure) DAXAFMSSNPTLPA-UHFFFAOYSA-N (Predicted)

Structural Analysis & Medicinal Chemistry Logic

The "Ortho-Lock" Effect

The 2,6-dichlorophenyl moiety is critical for bioactivity. The two chlorine atoms at the ortho positions create significant steric hindrance.

  • Mechanism: This steric bulk forces the aromatic ring to adopt a perpendicular conformation relative to the rest of the molecule.

  • Utility: In kinase inhibitors (like Crizotinib analogs), this "locked" conformation pre-organizes the molecule to fit into the ATP-binding pocket, reducing the entropic penalty of binding.

The Oxanyl (Tetrahydropyran) Ring

Replacing a standard cyclohexyl group with an oxan-4-yl ring introduces an oxygen atom into the saturated cycle.

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, lowering the LogP (lipophilicity) and improving oral bioavailability.

  • Metabolic Stability: The oxane ring is generally less prone to oxidative metabolism (CYP450) compared to alkyl chains.

Synthetic Pathways

Two primary routes are established: Grignard Addition (Racemic) and Enantioselective Reduction (Chiral).

Route A: Grignard Addition (Racemic Synthesis)

This route is preferred for initial SAR studies where racemic material is acceptable.

Reaction Logic:

  • Lithiation: 1,3-Dichlorobenzene is selectively lithiated at the 2-position (between the chlorines) using a hindered base (LDA) or via halogen-lithium exchange if starting from 1-bromo-2,6-dichlorobenzene.

  • Nucleophilic Attack: The organolithium/magnesium species attacks the aldehyde of the tetrahydropyran.

Protocol:

  • Reagents: 1-Bromo-2,6-dichlorobenzene (1.0 eq), i-PrMgCl (1.1 eq), Tetrahydro-2H-pyran-4-carbaldehyde (1.1 eq), THF (anhydrous).

  • Step 1: Cool THF solution of 1-bromo-2,6-dichlorobenzene to -78°C. Add i-PrMgCl dropwise. Stir for 1 hr to form the Grignard species (2,6-dichlorophenylmagnesium bromide).

  • Step 2: Add Tetrahydro-2H-pyran-4-carbaldehyde slowly.

  • Step 3: Warm to RT and quench with saturated NH₄Cl.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Route B: Enantioselective Reduction (Pharma Grade)

For drug development, the single enantiomer (usually S) is required. This is achieved by reducing the corresponding ketone.

Precursor: (2,6-Dichlorophenyl)(oxan-4-yl)methanone.

Protocol (CBS Reduction):

  • Catalyst: (S)-Me-CBS-oxazaborolidine.

  • Reductant: Borane-THF complex (BH₃·THF).

  • Procedure: The ketone is dissolved in THF and added slowly to the catalyst/borane mixture at -20°C. The "face-selective" hydride transfer yields the chiral alcohol with high e.e. (>95%).

Visualization of Synthetic Logic

Synthesis Start1 1,3-Dichlorobenzene (Precursor) Lithiation Lithiation/Grignard (-78°C) Start1->Lithiation Racemate RACEMIC ALCOHOL (2,6-Dichlorophenyl)(oxan-4-yl)methanol Lithiation->Racemate Route A Aldehyde Tetrahydro-2H-pyran- 4-carbaldehyde Aldehyde->Lithiation Oxidation Oxidation (Dess-Martin) Racemate->Oxidation Ketone KETONE INTERMEDIATE (2,6-Dichlorophenyl)(oxan-4-yl)methanone Oxidation->Ketone KRED Enymatic Reduction (KRED / NADH) Ketone->KRED Route B (Stereoselective) ChiralProd CHIRAL ALCOHOL (>99% e.e.) KRED->ChiralProd

Caption: Figure 1. Divergent synthetic pathways. Route A yields racemic material; Route B (via Ketone) utilizes biocatalysis or asymmetric hydrogenation for chiral purity.

Analytical Characterization & Quality Control

To ensure the material meets "Pharma Grade" standards, the following analytical workflow is mandatory.

HPLC Method (Chiral Purity)

Because the molecule has a chiral center, standard reverse-phase HPLC is insufficient.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Detection: UV @ 254 nm (targeting the dichlorophenyl chromophore).

  • Acceptance Criteria: e.e. > 98.0% for late-stage intermediates.

NMR Signature (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region: ~7.35 ppm (d, 2H, m-Ar), ~7.15 ppm (t, 1H, p-Ar). The 2,6-substitution pattern simplifies the splitting.

  • Chiral Methine: ~4.9-5.1 ppm (d, 1H, CH -OH). The doublet arises from coupling to the oxane CH.

  • Oxane Ring: Distinct multiplets at 3.0-4.0 ppm (protons adjacent to oxygen) and 1.4-1.9 ppm (methylene protons).

QC Workflow Diagram

QC_Workflow Sample Raw Sample H_NMR 1H NMR (Structure Verification) Sample->H_NMR LCMS LC-MS (MW: 261.14 Confirmation) Sample->LCMS Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Sample->Chiral_HPLC Decision Pass/Fail Decision H_NMR->Decision LCMS->Decision Chiral_HPLC->Decision Release Release for Synthesis Decision->Release e.e. > 98% Purity > 99% Reprocess Recrystallize / Reprocess Decision->Reprocess Fail

Caption: Figure 2. Quality Control Decision Tree ensuring structural identity and stereochemical purity prior to downstream coupling.

Pharmaceutical Application Context

This molecule is a structural isostere of the intermediate used in Crizotinib (Xalkori) and Ensartinib .

  • Crizotinib: Uses a (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol moiety.

  • This Molecule: Replaces the methyl group of the ethanol with a tetrahydropyran ring.

  • Benefit: The tetrahydropyran extension allows the molecule to reach into the solvent-exposed region of the kinase pocket, potentially altering solubility or selectivity profiles against resistant mutations (e.g., ALK G1202R).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol. Retrieved from [Link]

  • Organic Syntheses (2025). Preparation of 2,6-Dichlorophenol and Derivatives. Retrieved from [Link]

  • Matrix Fine Chemicals. (2,6-Dichlorophenyl)methanol Product Data. Retrieved from [Link]

Foundational

(2,6-Dichlorophenyl)(oxan-4-yl)methanol: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides an in-depth exploration of (2,6-dichlorophenyl)(oxan-4-yl)methanol, a molecule of interest in contemporary drug discovery. While specific literature on this compound is nascent, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (2,6-dichlorophenyl)(oxan-4-yl)methanol, a molecule of interest in contemporary drug discovery. While specific literature on this compound is nascent, this document leverages established principles of organic synthesis and medicinal chemistry to present a comprehensive overview. We will delve into its core identifiers, propose a viable synthetic pathway, predict its key analytical characteristics, and discuss its potential therapeutic applications based on the well-documented roles of its constituent chemical moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this and structurally related compounds in their research endeavors.

Introduction: Unveiling a Privileged Scaffold

The confluence of a di-substituted aryl ring and a saturated heterocyclic system represents a common and often fruitful strategy in the design of novel therapeutic agents. (2,6-Dichlorophenyl)(oxan-4-yl)methanol, with its unique combination of a sterically hindered, electron-deficient aromatic ring and a conformationally defined oxane moiety, presents a compelling scaffold for further investigation. The 2,6-dichlorophenyl group is a well-established pharmacophore found in numerous approved drugs, often imparting favorable metabolic stability and modulating receptor-ligand interactions.[1][2] The tetrahydropyran (oxane) ring, a bioisostere of cyclohexane, is increasingly utilized in medicinal chemistry to enhance aqueous solubility and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing binding affinity.[3][4] This guide will, therefore, treat (2,6-dichlorophenyl)(oxan-4-yl)methanol as a lead-like structure with significant, albeit underexplored, potential.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental identifiers is paramount for any research and development endeavor. The following table summarizes the key identifiers and predicted physicochemical properties for (2,6-dichlorophenyl)(oxan-4-yl)methanol.

Identifier/PropertyValueSource/Method
CAS Number 1341787-90-3Chemical Abstract Service
Molecular Formula C₁₂H₁₄Cl₂O₂Elemental Composition
Molecular Weight 261.14 g/mol Calculation
Predicted LogP 2.8 - 3.5Computational Prediction
Predicted pKa ~14-15 (hydroxyl)Chemical Analogy
Predicted Solubility Low in water, soluble in organic solventsStructural Analysis

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow: A Grignard Approach

The proposed synthesis involves a two-step process, beginning with the formation of a Grignard reagent from a suitable 2,6-dichlorophenyl halide, followed by its reaction with a tetrahydropyran-based electrophile.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition 2,6-dichloro-bromobenzene 2,6-Dichloro-bromobenzene Grignard_Reagent (2,6-Dichlorophenyl)magnesium bromide 2,6-dichloro-bromobenzene->Grignard_Reagent  Mg, Anhydrous Ether Mg Magnesium turnings Product (2,6-Dichlorophenyl)(oxan-4-yl)methanol Grignard_Reagent->Product  1. Anhydrous Ether  2. Aqueous Workup (e.g., NH4Cl) THP_aldehyde Oxane-4-carbaldehyde

Caption: Proposed Grignard reaction workflow for the synthesis of (2,6-Dichlorophenyl)(oxan-4-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formation of (2,6-Dichlorophenyl)magnesium bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of 2,6-dichloro-bromobenzene in anhydrous diethyl ether.

  • Add a small portion of the 2,6-dichloro-bromobenzene solution to the magnesium suspension. Initiation of the reaction may be indicated by gentle boiling and a cloudy appearance. If the reaction does not start, a small crystal of iodine can be added as an initiator.[7]

  • Once the reaction has initiated, add the remaining 2,6-dichloro-bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the majority of the magnesium has been consumed.

Step 2: Synthesis of (2,6-Dichlorophenyl)(oxan-4-yl)methanol

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • In a separate flask, prepare a solution of oxane-4-carbaldehyde in anhydrous diethyl ether.

  • Add the oxane-4-carbaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Predicted Analytical and Spectroscopic Data

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated:

TechniquePredicted Key Features
¹H NMR - A multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons of the 2,6-dichlorophenyl ring.- A doublet or triplet for the carbinol proton (-CH-OH).- Multiplets for the methylene protons of the oxane ring.- A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR - Signals in the aromatic region (δ 120-140 ppm) for the carbons of the 2,6-dichlorophenyl ring, with the ipso-carbons attached to chlorine showing distinct chemical shifts.- A signal for the carbinol carbon (-CH-OH) in the range of δ 65-80 ppm.- Signals for the carbons of the oxane ring.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations for the aromatic and aliphatic protons.- C-O stretching vibration for the alcohol and ether linkages.- Characteristic absorptions for the C-Cl bonds.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.03 g/mol for the most abundant isotopes).- A characteristic isotopic pattern for the presence of two chlorine atoms (M, M+2, M+4).- Fragmentation patterns corresponding to the loss of water, the oxane ring, and cleavage of the bond between the aromatic ring and the carbinol carbon.

Potential Applications in Drug Discovery and Development

The structural motifs present in (2,6-dichlorophenyl)(oxan-4-yl)methanol suggest several potential avenues for its application in drug discovery.

Central Nervous System (CNS) Disorders

The 2,6-dichlorophenyl moiety is present in compounds with activity in the central nervous system. For example, analogues of lidocaine containing this group have been investigated for their potential in treating neuropathic pain.[2] The steric hindrance provided by the ortho-chloro substituents can influence the binding to ion channels or receptors and may also impact metabolic stability, a desirable feature for CNS-acting drugs.

Anti-inflammatory and Analgesic Agents

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), features a 2,6-dichloroaniline moiety.[1] While the linkage is different in the title compound, the presence of the 2,6-dichlorophenyl group suggests that derivatives of (2,6-dichlorophenyl)(oxan-4-yl)methanol could be explored for their potential as anti-inflammatory or analgesic agents.

Oncology

The tetrahydropyran ring is a common feature in a variety of natural products and synthetic compounds with anti-tumor activity.[4][8] Its inclusion in a molecule can improve pharmacokinetic properties, and in some cases, the oxygen atom can participate in hydrogen bonding interactions with the target protein.[3] The combination of this "privileged" heterocycle with the 2,6-dichlorophenyl group could lead to the discovery of novel anti-cancer agents.

G cluster_moieties Key Structural Moieties cluster_properties Potential Contributions to Bioactivity Molecule (2,6-Dichlorophenyl)(oxan-4-yl)methanol Dichlorophenyl 2,6-Dichlorophenyl Moiety Molecule->Dichlorophenyl Oxane Oxane (Tetrahydropyran) Moiety Molecule->Oxane CNS_Activity CNS Activity (e.g., Neuropathic Pain) Dichlorophenyl->CNS_Activity Anti_Inflammatory Anti-inflammatory/ Analgesic Effects Dichlorophenyl->Anti_Inflammatory Oncology Oncology Applications Oxane->Oncology ADME Improved ADME Properties Oxane->ADME

Caption: Logical relationships between the structural moieties of the title compound and its potential therapeutic applications.

Conclusion and Future Directions

(2,6-Dichlorophenyl)(oxan-4-yl)methanol represents a promising, yet underexplored, chemical entity at the intersection of established pharmacophores and modern medicinal chemistry strategies. This technical guide has provided a foundational understanding of this molecule by proposing a viable synthetic route, predicting its analytical characteristics, and outlining its potential therapeutic applications.

Future research should focus on the successful synthesis and purification of this compound to validate the proposed methodologies and to fully characterize its physicochemical and spectroscopic properties. Subsequently, a comprehensive in vitro and in vivo screening program would be necessary to evaluate its biological activity across various disease models, particularly in the areas of CNS disorders, inflammation, and oncology. The insights gained from such studies will be invaluable in determining the true potential of (2,6-dichlorophenyl)(oxan-4-yl)methanol as a novel scaffold for the development of next-generation therapeutics.

References

  • El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Gawad, S. M. (1997). Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates. Il Farmaco, 52(2), 83–87. Available at: [Link]

  • Wang, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. Available at: [Link]

  • Deciga-Campos, M., et al. (2016). Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine. Life Sciences, 155, 138–145. Available at: [Link]

  • PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed. Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. ResearchGate. Available at: [Link]

  • European Journal of Organic Chemistry. (2011). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Wiley Online Library. Available at: [Link]

  • Molecules. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. MDPI. Available at: [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. UCI Department of Chemistry. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2019). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. PubChem. Available at: [Link]

  • ResearchGate. (2025). Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dichlorophenol. PubChem. Available at: [Link]

  • Marine Drugs. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. Available at: [Link]

  • University of Massachusetts Boston. (n.d.). handout lab6 GRIGNARD REACTION. UMass Boston. Available at: [Link]

  • ResearchGate. (2025). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). 2,6-Dichlorophenol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]

  • Beyond Benign. (n.d.). Grignard Reaction. Beyond Benign. Available at: [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/9e2d3e5f7b8c1a8c9e5e7f9e8a5b9d2e1c0d3a1e]([Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. Available at: [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. ijrcs.org. Available at: [Link]

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Exploratory

Therapeutic Applications of 2,6-Dichlorophenyl Carbinol Derivatives: A Technical Guide for Drug Development Professionals

Part 1: An Introduction to the 2,6-Dichlorophenyl Carbinol Scaffold The 2,6-dichlorophenyl carbinol moiety is a privileged structural motif in medicinal chemistry, bestowing upon its derivatives a diverse array of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: An Introduction to the 2,6-Dichlorophenyl Carbinol Scaffold

The 2,6-dichlorophenyl carbinol moiety is a privileged structural motif in medicinal chemistry, bestowing upon its derivatives a diverse array of pharmacological activities. The presence of the two chlorine atoms in the ortho positions of the phenyl ring creates a unique electronic and steric environment that influences the binding affinity and selectivity of these compounds for various biological targets. This technical guide will provide an in-depth exploration of the therapeutic applications of 2,6-dichlorophenyl carbinol derivatives, with a focus on their mechanistic underpinnings and the experimental protocols for their evaluation.

The versatility of this chemical scaffold has led to the development of compounds with applications in oncology, neurology, and inflammatory diseases, as well as in local anesthesia. The following sections will delve into these therapeutic areas, offering detailed insights for researchers and drug development professionals.

Part 2: Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of 2,6-dichlorophenyl carbinol have emerged as potent inhibitors of several key oncogenic kinases, including Abl, Src, and the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: Targeting Key Oncogenic Kinases

The 2,6-dichlorophenyl group can effectively occupy the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive tumor cell proliferation, survival, and metastasis. For instance, in chronic myeloid leukemia, compounds bearing this scaffold have shown potent inhibition of the Bcr-Abl fusion protein.[1] Similarly, in solid tumors, inhibition of Src and EGFR signaling can halt tumor growth and progression.[2][3]

Preclinical Evaluation of Kinase Inhibitory Activity

A tiered approach, encompassing in vitro, cellular, and in vivo assays, is crucial for the comprehensive evaluation of novel kinase inhibitors.

Biochemical assays are the first step in quantifying the inhibitory potency of a compound against a purified kinase. The LanthaScreen™ Eu Kinase Binding Assay is a common method.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for ABL1 Kinase [4]

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound in 1X Kinase Buffer A.

    • Prepare a 3X mixture of the ABL1 kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Initiate the binding reaction by adding 5 µL of the 3X tracer solution.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

    • Calculate the emission ratio and determine the IC50 value by plotting the emission ratio against the logarithm of the compound concentration.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_data Data Analysis P1 Prepare 3X Test Compound A1 Add 5 µL Test Compound to Plate P1->A1 P2 Prepare 3X Kinase/Antibody Mix A2 Add 5 µL Kinase/Antibody Mix P2->A2 P3 Prepare 3X Tracer Solution A3 Add 5 µL Tracer Solution P3->A3 A1->A2 A2->A3 A4 Incubate for 1 hour at RT A3->A4 D1 Read Plate (FRET) A4->D1 D2 Calculate IC50 D1->D2

Workflow for In Vitro Kinase Inhibition Assay.

Table 1: Inhibitory Activity of Representative 2,6-Dichlorophenyl Derivatives against Oncogenic Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound AAbl15[1]
Compound BSrc8[2]
Compound CEGFR25[3]

To assess the anti-tumor efficacy in a living organism, human tumor cells are implanted into immunocompromised mice.

Experimental Protocol: In Vivo Tumor Xenograft Model [5]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of nude mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound or vehicle daily via oral gavage or intraperitoneal injection.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target engagement).

EGFR Signaling Pathway Inhibition

The following diagram illustrates how a 2,6-dichlorophenyl carbinol derivative can block the EGFR signaling cascade.

G EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Inhibitor 2,6-Dichlorophenyl Carbinol Derivative Inhibitor->EGFR Inhibits Grb2 Grb2/SOS P_EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Inhibition of the EGFR Signaling Pathway.

Part 3: Positive Allosteric Modulation of the Dopamine D1 Receptor

Dopamine D1 receptor agonists have been investigated for the treatment of cognitive deficits in disorders like schizophrenia and Parkinson's disease. However, orthosteric agonists have faced challenges. Positive allosteric modulators (PAMs) offer an alternative approach by enhancing the effect of the endogenous ligand, dopamine. LY3154207 (mevidalen), a compound containing the 2,6-dichlorophenyl moiety, is a clinical-stage D1 PAM for the treatment of Lewy body dementia.[6][7]

Mechanism of Action: Enhancing Dopaminergic Signaling

D1 PAMs bind to a site on the receptor that is distinct from the dopamine binding site. This binding event increases the affinity and/or efficacy of dopamine, leading to a potentiation of D1 receptor-mediated signaling, primarily through the Gs/adenylyl cyclase/cAMP pathway.[8]

Preclinical Evaluation of D1 Receptor PAMs

The ability of a compound to potentiate dopamine-induced signaling is a key characteristic of a D1 PAM.

This assay measures the production of cyclic AMP (cAMP), a second messenger downstream of D1 receptor activation.

Experimental Protocol: cAMP Accumulation Assay [9]

  • Cell Culture: Culture CHO cells stably expressing the human dopamine D1 receptor.

  • Assay Setup: Seed the cells in a 96-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor.

  • Compound Treatment: Add increasing concentrations of the test compound in the presence of a fixed, sub-maximal concentration of dopamine (e.g., EC20).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., TR-FRET based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value for potentiation.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_data Data Analysis P1 Culture D1-expressing CHO cells P2 Seed cells in 96-well plate P1->P2 A1 Add stimulation buffer P2->A1 A2 Add test compound + dopamine A1->A2 A3 Incubate at 37°C A2->A3 A4 Lyse cells A3->A4 D1 Measure cAMP levels (TR-FRET) A4->D1 D2 Determine EC50 for potentiation D1->D2

Workflow for cAMP Accumulation Assay.

Table 2: In Vitro Potency of a Representative 2,6-Dichlorophenyl D1 PAM

CompoundEC50 (nM) for PotentiationMaximal Potentiation (% of Dopamine)Reference
LY31542073.784%[7]
Potentiation of Dopamine D1 Receptor Signaling

The diagram below illustrates how a D1 PAM enhances the downstream signaling cascade initiated by dopamine.

G Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs Gs protein D1R->Gs Activates PAM 2,6-Dichlorophenyl Carbinol PAM PAM->D1R Binds allosterically AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Potentiation of D1 Receptor Signaling by a PAM.

Part 4: Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. The 2,6-dichlorophenyl carbinol scaffold has been incorporated into molecules with significant anti-inflammatory properties.

Mechanism of Action: Suppressing Inflammatory Mediators

These derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS).[4] This often involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

Preclinical Evaluation of Anti-inflammatory Properties

A combination of in vitro and in vivo models is used to characterize the anti-inflammatory potential of new chemical entities.

This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol: Nitric Oxide Inhibition Assay [10]

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Assay Setup: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control and determine the IC50 value.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_data Data Analysis P1 Culture RAW 264.7 cells P2 Seed cells in 96-well plate P1->P2 A1 Pre-treat with test compound P2->A1 A2 Stimulate with LPS A1->A2 A3 Incubate for 24 hours A2->A3 A4 Collect supernatant A3->A4 D1 Measure nitrite with Griess reagent A4->D1 D2 Calculate IC50 for NO inhibition D1->D2

Workflow for Nitric Oxide Inhibition Assay.

This is a widely used model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1][6][11]

  • Animal Preparation: Acclimatize male Wistar rats for at least one week.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Table 3: Anti-inflammatory Activity of a Representative 2,6-Dichlorophenyl Derivative

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hReference
Compound D1045.8[12]
Inhibition of the NF-κB Signaling Pathway

The diagram below shows how a 2,6-dichlorophenyl carbinol derivative can block the activation of NF-κB, a key transcription factor in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκB IκB IKK->IκB Phosphorylates Inhibitor 2,6-Dichlorophenyl Carbinol Derivative Inhibitor->IKK Inhibits NFκB NF-κB IκB->NFκB Sequesters P_IκB P-IκB IκB->P_IκB Nucleus Nucleus NFκB->Nucleus Translocates P_IκB->NFκB Releases Degradation Degradation P_IκB->Degradation Inflammation_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammation_Genes Activates

Inhibition of the NF-κB Signaling Pathway.

Part 5: Local Anesthetic Applications

The 2,6-disubstituted phenyl ring is a common feature in many local anesthetics, including lidocaine. Analogues incorporating the 2,6-dichlorophenyl carbinol structure have been investigated for their local anesthetic properties.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics function by reversibly blocking voltage-gated sodium channels in nerve membranes.[13] This prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials, resulting in a loss of sensation in the localized area.

Preclinical Screening of Local Anesthetics

Several in vivo models are used to assess the efficacy and duration of action of potential local anesthetics.

Experimental Protocol: Rabbit Corneal Reflex [14][15]

  • Animal Preparation: Use albino rabbits.

  • Procedure: Instill a drop of the test solution into the conjunctival sac of one eye, with the other eye serving as a control.

  • Assessment: Touch the cornea with a fine hair or cotton swab at regular intervals and record the presence or absence of the blink reflex.

  • Data Analysis: Determine the onset and duration of anesthesia.

Experimental Protocol: Guinea Pig Wheal Test [14][15]

  • Animal Preparation: Use guinea pigs with the back hair clipped.

  • Procedure: Inject the test solution intradermally to form a wheal.

  • Assessment: Prick the wheal with a sharp needle at regular intervals and observe for a response (flinching or crying).

  • Data Analysis: Determine the duration of anesthesia.

G cluster_surface Surface Anesthesia cluster_infiltration Infiltration Anesthesia S1 Instill test solution in rabbit eye S2 Assess corneal reflex S1->S2 S3 Determine onset and duration S2->S3 I1 Inject test solution in guinea pig skin I2 Assess response to pinprick I1->I2 I3 Determine duration I2->I3 Start Screening Start->S1 Start->I1

General Workflow for Screening Local Anesthetics.

Part 6: Synthesis of 2,6-Dichlorophenyl Carbinol Derivatives

The synthesis of these derivatives often involves standard organic chemistry transformations. A notable example is the synthesis of the dopamine D1 PAM, LY3154207.

Example Synthetic Route: LY3154207 (Mevidalen)

The synthesis of LY3154207 has been described in the literature and involves a multi-step sequence.[16] A key step is the coupling of a tetrahydroisoquinoline intermediate with 2-(2,6-dichlorophenyl)acetic acid, followed by further functional group manipulations to install the side chains. The development of a scalable synthesis was crucial for its clinical advancement.[17]

Part 7: Conclusion and Future Perspectives

The 2,6-dichlorophenyl carbinol scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated significant therapeutic potential across a range of diseases by interacting with diverse biological targets. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and robust pharmacological evaluation as outlined in this guide, holds great promise for the development of novel and effective therapies for some of the most challenging medical conditions. Future efforts may focus on refining the selectivity of kinase inhibitors, exploring new applications for D1 PAMs, and developing novel anti-inflammatory agents with improved safety profiles.

Part 8: References

  • Current Protocols. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. [Link]

  • ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. [Link]

  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][10][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters. [Link]

  • SlideShare. (n.d.). Models for screening of Local Anaesthetics.pptx. [Link]

  • PubMed. (2023). Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. [Link]

  • Lewis, M. C., et al. (2015). Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites. Molecular Pharmacology. [Link]

  • Eurofins Discovery. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]

  • ACS Publications. (2020). Development of a Scalable Synthesis of Mevidalen (LY3154207), an Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. [Link]

  • AACR Journals. (2012). Antitumor activity of Src inhibitor Saracatinib (AZD-0530) in preclinical models of biliary tract carcinomas. [Link]

  • ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. [Link]

  • Scribd. (n.d.). Screening of Local Anaesthestics. [Link]

  • PMC. (n.d.). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. [Link]

  • Forest Koenigsberg Honors Thesis. (2021). Synthesis and Characterization of D1 Dopamine Receptor Positive Allosteric Modulators. [Link]

  • PMC. (n.d.). Local Anesthetics: Review of Pharmacological Considerations. [Link]

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Foundational

Technical Guide: Chiral (2,6-Dichlorophenyl)(oxan-4-yl)methanol Building Blocks

The following is an in-depth technical guide on the chiral building block (2,6-Dichlorophenyl)(oxan-4-yl)methanol . Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chiral building block (2,6-Dichlorophenyl)(oxan-4-yl)methanol .

Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers CAS Registry Number: 1341787-90-3 (Racemic)[1]

Executive Summary & Strategic Utility

In the landscape of modern drug discovery, (2,6-Dichlorophenyl)(oxan-4-yl)methanol represents a high-value "privileged fragment." It combines two distinct pharmacophoric elements—the lipophilic, conformationally restricted 2,6-dichlorophenyl moiety and the polar, metabolically stable oxan-4-yl (tetrahydropyran-4-yl) ring—linked by a chiral hydroxymethylene bridge.

This building block is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to:

  • Modulate Lipophilicity (LogD): The oxane ring acts as a bioisostere for cyclohexane or piperidine, lowering cLogP while avoiding the hERG liability often associated with basic amines.

  • Enforce Conformation: The 2,6-substitution pattern on the phenyl ring creates significant steric clash with the linker, forcing the aromatic ring to twist orthogonal to the methine bond. This "atropisomer-like" pre-organization often enhances binding affinity by reducing the entropic penalty upon binding.

  • Introduce Chirality: The central chiral alcohol provides a vector for specific H-bond interactions within a receptor pocket (e.g., kinase hinge regions) and serves as a handle for further diversification (e.g., conversion to chiral ethers or amines).

Structural Analysis & Stereochemistry

The molecule consists of a stereogenic center at the methine carbon connecting the aromatic ring and the heterocycle.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 261.14 g/mol [2]

  • Key Features:

    • 2,6-Dichlorophenyl: Electron-deficient aromatic system; participates in

      
      -stacking and fills hydrophobic pockets (e.g., the specificity pocket of ALK/MET kinases).
      
    • Oxan-4-yl (Tetrahydropyran): Hydrogen bond acceptor (ether oxygen); metabolically robust compared to N-alkyl piperidines.

    • Chiral Hydroxyl: The

      
       and 
      
      
      
      enantiomers typically exhibit distinct biological profiles.
Stereochemical Impact on Pharmacology

In kinase inhibitors (e.g., Crizotinib analogs), the chirality of the linker often dictates the vector of the aromatic group. For this building block:

  • 
    -Enantiomer:  May project the dichlorophenyl group into the hydrophobic back-pocket (Gatekeeper region).
    
  • 
    -Enantiomer:  May project towards the solvent front or clash with the protein backbone.
    
  • Note: Absolute configuration efficacy is target-dependent and must be determined via SAR (Structure-Activity Relationship) studies.

Synthetic Methodologies

High-purity synthesis of this building block requires controlling the formation of the secondary alcohol. Two primary routes are recommended: Grignard Addition (Racemic) followed by resolution, or Asymmetric Transfer Hydrogenation (Enantioselective) of the corresponding ketone.

Route A: Organometallic Addition (Racemic Synthesis)

This is the standard route for generating bulk material for initial SAR screening.

Protocol:

  • Reagents: 1-bromo-2,6-dichlorobenzene, Magnesium turnings (or

    
    ), Tetrahydro-2H-pyran-4-carbaldehyde.
    
  • Step 1 (Metallation): Generate the Grignard reagent. Due to the steric bulk of the 2,6-dichloro positions, standard Mg insertion can be sluggish.

    • Optimization: Use Turbo Grignard (

      
      ) in THF at -15°C to facilitate Halogen-Magnesium exchange without benzyne formation.
      
  • Step 2 (Addition): Add Tetrahydro-2H-pyran-4-carbaldehyde dropwise at -78°C.

  • Step 3 (Quench): Quench with saturated

    
    .
    
  • Yield: Typically 75-85%.

Route B: Enantioselective Synthesis via Ketone Reduction

For process-scale delivery of a single enantiomer (e.g., >98% ee).

Protocol:

  • Precursor Synthesis: Oxidize the racemic alcohol (from Route A) to the ketone (2,6-dichlorophenyl)(oxan-4-yl)methanone using Dess-Martin Periodinane or Swern Oxidation.

  • Asymmetric Reduction: Use a Noyori Transfer Hydrogenation catalyst.

    • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

    • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

    • Conditions: 25°C, 12-24 h in DCM or EtOAc.

    • Result: Yields the chiral alcohol with high enantioselectivity (often >95% ee).

Visualization: Synthetic Workflow

Synthesis Start 1-Bromo-2,6-dichlorobenzene Inter Intermediate: 2,6-Dichlorophenyl Grignard Start->Inter iPrMgCl·LiCl THF, -15°C Reagent Tetrahydro-2H-pyran-4-carbaldehyde Racemic Racemic Alcohol (2,6-Cl2-Ph)(Oxan-4-yl)CHOH Reagent->Racemic Inter->Racemic + Aldehyde -78°C to RT Ketone Ketone Intermediate Racemic->Ketone Oxidation (DMP or Swern) Chiral_R (R)-Enantiomer (>98% ee) Racemic->Chiral_R Chiral HPLC (Resolution) Ketone->Chiral_R Noyori Red. (R,R)-Cat Chiral_S (S)-Enantiomer (>98% ee) Ketone->Chiral_S Noyori Red. (S,S)-Cat

Caption: Divergent synthetic pathways for accessing racemic and enantiopure (2,6-Dichlorophenyl)(oxan-4-yl)methanol.

Quality Control & Analytical Standards

Validating the identity and purity of this building block is critical, particularly the enantiomeric excess (ee).

Analytical Data Summary
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (Chemical) >98.0%HPLC (C18, MeCN/H2O)
Purity (Chiral) >98.0% eeChiral HPLC / SFC
1H NMR (DMSO-d6)

7.4-7.5 (m, 3H, Ar-H), 5.2 (d, 1H, OH), 4.8 (t, 1H, CH-OH), 3.8 (m, 2H, Oxane), 3.2 (m, 2H, Oxane), 1.9 (m, 1H, CH), 1.2-1.5 (m, 4H, Oxane)
400 MHz NMR
Mass Spec [M+H]+ = 261.1/263.1LC-MS (ESI+)
Protocol: Chiral Separation (HPLC)

For the resolution of the racemic mixture or ee determination.[3][4]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 220 nm (Absorption of the dichlorophenyl ring).

  • Expected Retention: Enantiomers typically separate with

    
    .
    

Medicinal Chemistry Applications

Bioisosteric Replacement Logic

This building block is frequently used to replace (2,6-dichlorophenyl)(cyclohexyl)methanol or (2,6-dichlorophenyl)(piperidin-4-yl)methanol .

Advantages of the Oxane Analog:

  • Reduced Lipophilicity: The ether oxygen lowers LogP by ~1.0 unit compared to cyclohexane, improving solubility and reducing non-specific binding.

  • Metabolic Stability: Unlike piperidine, the oxane ring is not susceptible to N-oxidation or N-dealkylation by CYP450 enzymes.

  • Safety: Avoids the formation of reactive iminium ion metabolites common with piperidines.

SAR Logic Diagram

SAR Center (2,6-Dichlorophenyl)(oxan-4-yl)methanol Cl_Group 2,6-Dichloro Motif: - Fills hydrophobic pocket - Enforces twist (Atropisomerism) Center->Cl_Group Oxane Oxan-4-yl Ring: - Lowers LogP (vs Cyclohexyl) - No Basic N (vs Piperidine) - H-bond Acceptor Center->Oxane Linker Chiral Alcohol (-CHOH-): - H-bond Donor - Vector Control (R vs S) - Linker for Etherification Center->Linker

Caption: Structure-Activity Relationship (SAR) breakdown of the building block's pharmacophoric contributions.

References

  • Accela ChemBio. (n.d.). Product Data: (2,6-dichlorophenyl)(oxan-4-yl)methanol (CAS 1341787-90-3).[1][2] Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for oxane/piperidine bioisosterism).
  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066). Journal of Medicinal Chemistry, 54(18), 6342-6363. (Contextual grounding for 2,6-dichlorophenyl pharmacophore).
  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. (Methodology for asymmetric synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: Advanced C-N Coupling Strategies for the Synthesis of (Aminopyridinyl)((2,6-dichlorophenyl)methyl)oxanes

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the procedure for coupling (2,6-Dichlorophenyl)(oxan-4-yl)methanol with aminopyridines. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the procedure for coupling (2,6-Dichlorophenyl)(oxan-4-yl)methanol with aminopyridines. The synthesis of N-aryl and N-alkyl aminopyridines is a cornerstone in medicinal chemistry, as these scaffolds are prevalent in a multitude of biologically active molecules.[1][2][3] This guide moves beyond a single-method approach, offering a detailed analysis of two robust synthetic strategies: a classic two-step activation/coupling pathway and a modern, atom-economical catalytic dehydrative coupling. We will explore the causality behind experimental choices, provide step-by-step protocols, and present data in a clear, comparative format to ensure scientific integrity and reproducibility.

Scientific Rationale and Strategic Overview

The direct coupling of an alcohol, such as (2,6-Dichlorophenyl)(oxan-4-yl)methanol, with an amine is a challenging transformation. The hydroxyl (-OH) group is a notoriously poor leaving group, making direct nucleophilic substitution by a weakly nucleophilic aminopyridine inefficient. Therefore, successful C-N bond formation necessitates a strategic approach to activate the alcohol or employ an advanced catalytic system.

This guide details two primary, field-proven strategies to achieve the target synthesis:

  • Strategy A: Two-Step Activation & Palladium-Catalyzed Cross-Coupling: This robust and versatile method involves two distinct phases: first, the conversion of the hydroxyl group into a superior leaving group (e.g., a mesylate or halide), followed by a highly efficient Buchwald-Hartwig amination.[4][5][6] This pathway offers broad substrate scope and high yields, making it a reliable choice for complex molecule synthesis.[7]

  • Strategy B: Catalytic Dehydrative Coupling (Borrowing Hydrogen): This elegant, modern approach utilizes a transition-metal catalyst (e.g., Iridium or Ruthenium-based) to facilitate a direct reaction between the alcohol and the amine, with water as the sole byproduct.[8] This "borrowing hydrogen" methodology is prized for its atom economy and alignment with green chemistry principles, representing the cutting edge of C-N bond formation.[9]

Logical Workflow for Synthesis

The following diagram outlines the decision-making process and the two synthetic routes detailed in this application note.

G cluster_start Starting Materials cluster_strategy_A Strategy A: Activation & Cross-Coupling cluster_strategy_B Strategy B: Dehydrative Coupling Start_Alc (2,6-Dichlorophenyl)(oxan-4-yl)methanol Activation Step 1: Activate Hydroxyl (Mesylation or Halogenation) Start_Alc->Activation MsCl or SOCl₂ Dehydrative One-Pot Catalytic 'Borrowing Hydrogen' Reaction Start_Alc->Dehydrative Ru or Ir Catalyst, High Temp. Start_Amine Aminopyridine Coupling Step 2: Buchwald-Hartwig C-N Coupling Start_Amine->Coupling Pd Catalyst, Ligand, Base Start_Amine->Dehydrative Ru or Ir Catalyst, High Temp. Intermediate Activated Intermediate (Mesylate or Halide) Activation->Intermediate Intermediate->Coupling Pd Catalyst, Ligand, Base Final_Product Target Product Coupling->Final_Product Dehydrative->Final_Product G Pd0 Pd(0)Ln OA_Complex Pd(II) Complex Pd0->OA_Complex Oxidative Addition (R-X) Amine_Complex Amine-Coordinated Complex OA_Complex->Amine_Complex Amine Coordination (R'-NH₂) Amido_Complex Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Product R-NHR') R_X R-X (Activated Alcohol) R_X->OA_Complex Amine Aminopyridine Amine->Amine_Complex Product Product Product->Pd0 G cluster_cycle Borrowing Hydrogen Catalytic Cycle Catalyst_H2 [M]-H₂ (Hydride Catalyst) Catalyst [M] (Active Catalyst) Catalyst->Catalyst_H2 Dehydrogenation of Alcohol Ketone Intermediate Ketone Imine Intermediate Imine Ketone->Imine Condensation with Amine (-H₂O) Water H₂O Ketone->Water Imine->Catalyst Hydrogenation of Imine (Forms Product) Product Product (R₂CH-NHR') Imine->Product Alcohol Alcohol (R₂CHOH) Alcohol->Catalyst Amine Amine (R'NH₂) Amine->Ketone

Sources

Application

Application Note: High-Purity Crystallization of (2,6-Dichlorophenyl)(oxan-4-yl)methanol

Introduction: The Critical Role of Purification in Pharmaceutical Intermediates In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of intermediate compounds is paramount. The presence of impurities,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of intermediate compounds is paramount. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. (2,6-Dichlorophenyl)(oxan-4-yl)methanol is a key intermediate whose structural integrity and purity must be rigorously controlled. Crystallization is a powerful and widely used technique in the pharmaceutical industry for the purification of intermediates and APIs.[1][2] This process separates a compound from a solution in a highly ordered solid form, effectively excluding impurities from the crystal lattice.[3][4]

This application note provides a comprehensive guide to the principles and practices of purifying (2,6-Dichlorophenyl)(oxan-4-yl)methanol via crystallization. We will explore three primary techniques—cooling, anti-solvent, and evaporative crystallization—offering detailed, step-by-step protocols and the scientific rationale behind procedural choices to empower researchers in developing robust and scalable purification processes.[5][6]

Compound Profile: (2,6-Dichlorophenyl)(oxan-4-yl)methanol

A thorough understanding of the target molecule's properties is the foundation of a successful crystallization strategy.

  • Structure:

    
    
    
  • Molecular Formula: C₁₂H₁₄Cl₂O₂[7]

  • Molecular Weight: 261.14 g/mol [7]

  • Key Structural Features: The molecule possesses a dichlorinated aromatic ring, imparting significant non-polar character, and a hydroxyl group and an oxane ring, which contribute polarity and hydrogen bonding capabilities. This amphiphilic nature is a critical consideration for solvent selection.

  • Potential Impurities: Impurities can originate from unreacted starting materials (e.g., 2,6-dichlorobenzaldehyde, 4-bromo-tetrahydropyran), reagents, or by-products of the synthesis. Common impurities might include isomers or over-reacted products. A preliminary purity assessment by HPLC is recommended before commencing crystallization.

The Science of Crystallization: From Supersaturation to Pure Crystals

Crystallization is a thermodynamic process driven by supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility.[4] This unstable state is the necessary precursor for both the initial formation of crystal nuclei (nucleation ) and their subsequent enlargement (crystal growth ).[1][4] The goal is to control the rate of supersaturation to favor crystal growth over rapid nucleation, which can trap impurities.

Supersaturation can be achieved by:

  • Cooling: Decreasing the temperature of a saturated solution to lower the solubility of the compound.[6]

  • Anti-solvent Addition: Introducing a second, miscible solvent in which the compound is poorly soluble, thereby reducing its overall solubility in the mixture.[8][9]

  • Solvent Evaporation: Increasing the solute concentration by slowly removing the solvent.[6][10]

G cluster_prep Preparation cluster_supersaturation Induce Supersaturation cluster_process Crystal Formation & Isolation Crude Crude (2,6-Dichlorophenyl) (oxan-4-yl)methanol Solvent Select Appropriate Solvent System Crude->Solvent Dissolve Dissolve Crude Product (with heating if necessary) Solvent->Dissolve Cooling Cooling Crystallization Dissolve->Cooling Choose Method AntiSolvent Anti-Solvent Addition Dissolve->AntiSolvent Choose Method Evaporation Evaporative Crystallization Dissolve->Evaporation Choose Method Nucleation Nucleation Cooling->Nucleation AntiSolvent->Nucleation Evaporation->Nucleation Growth Crystal Growth Nucleation->Growth Isolation Isolate Crystals (Filtration) Growth->Isolation Washing Wash Crystals Isolation->Washing Drying Dry Pure Product Washing->Drying G A 1. Dissolve crude product in minimum hot Isopropanol (IPA) B 2. If impurities are present, perform hot filtration A->B Optional C 3. Allow solution to cool slowly to room temperature B->C D 4. Induce crystallization if needed (scratching/seeding) C->D E 5. Further cool in an ice bath to maximize yield D->E F 6. Collect crystals by vacuum filtration E->F G 7. Wash crystals with a small amount of cold IPA F->G H 8. Dry crystals under vacuum G->H

Figure 2. Workflow for cooling crystallization.

Methodology:

  • Dissolution: Place the crude (2,6-Dichlorophenyl)(oxan-4-yl)methanol in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point. [11]2. Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals, which are easier to filter and typically purer. [3][11]3. Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize the crystal yield. [11]4. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (Ethyl Acetate/Heptane)

This technique is highly effective when a suitable single solvent for cooling crystallization cannot be found, or for compounds that tend to "oil out". [8]

G A 1. Dissolve crude product in a minimum of Ethyl Acetate at RT B 2. Slowly add Heptane (anti-solvent) dropwise with vigorous stirring A->B C 3. Continue addition until solution becomes persistently cloudy B->C D 4. Add a few drops of Ethyl Acetate to redissolve and clarify C->D E 5. Allow to stand undisturbed for crystal growth D->E F 6. Collect crystals by vacuum filtration E->F G 7. Wash crystals with a mixture of cold Ethyl Acetate/Heptane F->G H 8. Dry crystals under vacuum G->H

Figure 3. Workflow for anti-solvent crystallization.

Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature.

  • Induce Supersaturation: With efficient stirring, slowly add a miscible "anti-solvent" (e.g., heptane) in which the compound is insoluble. The rate of addition is a critical parameter; slow addition promotes the growth of larger crystals. [8]3. Control Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy), indicating the onset of nucleation.

  • Promote Growth: If desired, add a few drops of the good solvent (ethyl acetate) to redissolve the fine precipitates and then allow the clear, supersaturated solution to stand undisturbed. This allows for slower, more controlled crystal growth.

  • Isolation and Drying: Isolate, wash (using a cold mixture of the solvent/anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation Crystallization

This method is particularly useful for small-scale crystallizations or when dealing with compounds that are highly soluble in most common solvents. [10]

G A 1. Dissolve crude product in a suitable volatile solvent (e.g., Acetone) B 2. Filter the solution to remove any insoluble impurities A->B C 3. Transfer the clear solution to a clean vial or beaker B->C D 4. Cover the container with perforated film or a loose cap C->D E 5. Allow the solvent to evaporate slowly and undisturbed D->E F 6. Once crystals have formed, decant the remaining mother liquor E->F G 7. Wash crystals with a small amount of cold solvent F->G H 8. Dry the crystals G->H

Figure 4. Workflow for evaporative crystallization.

Methodology:

  • Dissolution: Dissolve the crude compound in a suitable volatile solvent (e.g., acetone or ethyl acetate) to create a solution that is not fully saturated.

  • Preparation: Transfer the solution into a wide-mouthed container, such as a beaker or a crystallization dish.

  • Evaporation: Cover the container with a perforated lid (e.g., aluminum foil with small holes poked in it) to slow down the rate of evaporation.

  • Crystal Growth: Place the container in a location free from vibrations and allow the solvent to evaporate slowly over several hours or days. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization.

  • Isolation: Once a suitable quantity of crystals has formed, they can be isolated by decanting the remaining solvent or by filtration.

Troubleshooting and Purity Analysis

Table 2: Common Crystallization Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Scratch the inside of the flask with a glass rod; add a seed crystal of the pure compound; cool the solution further; evaporate some solvent. [3][12]
"Oiling Out" The solution is cooled too quickly; the boiling point of the solvent is too close to the compound's melting point; the solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. [12]
Poor Recovery Too much solvent was used; the compound has significant solubility even at low temperatures; crystals were lost during transfer.Concentrate the mother liquor and attempt a second crystallization; choose a different solvent system.
Low Purity Cooling was too rapid, trapping impurities; the washing step was inadequate or used a warm solvent.Ensure slow cooling; wash crystals with ice-cold solvent; consider re-crystallizing the product a second time.
Assessing Purity

The purity of the final product should always be verified.

  • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities tend to broaden and depress the melting point. [13][14]* Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess purity by comparing the crystallized product to the crude material. [13]* High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis in the pharmaceutical industry, capable of detecting and quantifying even minor impurities. [15][16] Table 3: Representative HPLC Purity Data

SamplePurity by HPLC (%)Major Impurity 1 (%)Major Impurity 2 (%)
Crude Material 94.52.81.5
After 1st Crystallization 99.80.1Not Detected

Conclusion

Crystallization is an indispensable technique for the purification of (2,6-Dichlorophenyl)(oxan-4-yl)methanol. By carefully selecting a solvent system and controlling the process of supersaturation, nucleation, and crystal growth, it is possible to significantly enhance the purity of this vital pharmaceutical intermediate. The cooling, anti-solvent, and evaporative crystallization methods detailed in this note provide a robust framework for researchers. Successful purification relies on a methodical approach, beginning with an understanding of the compound's properties and culminating in rigorous analytical verification of the final product's purity.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6A: Single Solvent Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for antisolvent crystallization using (a) a previous method.... Retrieved from [Link]

  • ANDRITZ. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Exp 2 - Crystallization. Retrieved from [Link]

  • ScienceDirect. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Retrieved from [Link]

  • University of Missouri. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Retrieved from [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]

  • The Safety Net. (2016, May 6). Standard Operating Procedure - Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • CK-12 Foundation. (2025, November 18). Quantitative Analysis of Organic Compounds. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • Chemical Synthesis. (2025, May 20). (2,6-dichlorophenyl)methanol. Retrieved from [Link]

  • ACS Publications. (2021, October 18). Droplet-Based Evaporative System for the Estimation of Protein Crystallization Kinetics. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • NCBI. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. Retrieved from [Link]

  • IUCr Journals. (n.d.). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Retrieved from [Link]

  • EPA. (2025, October 15). (2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties. Retrieved from [Link]

  • PubChem. (n.d.). [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol. Retrieved from [Link]

  • PubChem. (n.d.). (2-((2,6-Dichlorophenyl)amino)phenyl)methanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

  • AccelaChem. (n.d.). 1341787-90-3,(2,6-dichlorophenyl)(oxan-4-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
  • ResearchGate. (2019, October 4). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Retrieved from [Link]

  • Google Patents. (n.d.). JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.
  • PubChem. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]

  • Synlett. (n.d.). (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacet- imidates: Protection of Alcohols and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structural studies of novel N-(2,6-dichlorophenyl)-4-[4-(methylsulfonyl) phenyl]-1,3-thiazol-2-amine: Insights from crystallographic to computational studies. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Retrieved from [Link]

Sources

Method

Preparation of Chiral Sulfonate Esters from (2,6-Dichlorophenyl)(oxan-4-yl)methanol: An Application and Protocol Guide

Abstract This technical guide provides a comprehensive, two-step methodology for the synthesis of enantiomerically enriched sulfonate esters starting from racemic (2,6-Dichlorophenyl)(oxan-4-yl)methanol. The protocol lev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, two-step methodology for the synthesis of enantiomerically enriched sulfonate esters starting from racemic (2,6-Dichlorophenyl)(oxan-4-yl)methanol. The protocol leverages a highly selective enzymatic kinetic resolution (EKR) to isolate a single enantiomer of the starting alcohol, followed by its conversion to the corresponding sulfonate ester with complete retention of stereochemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and analytical procedures for characterization.

Introduction: The Strategic Importance of Chiral Sulfonates

Chiral sulfonate esters are pivotal intermediates in modern organic synthesis and medicinal chemistry. Their utility stems from the sulfonate moiety being an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions that typically proceed with inversion of configuration. Access to enantiomerically pure sulfonate esters allows for the stereocontrolled introduction of new functionalities, a critical step in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

The starting material, (2,6-Dichlorophenyl)(oxan-4-yl)methanol, presents a sterically hindered secondary alcohol. The preparation of its chiral derivatives is non-trivial. Direct asymmetric synthesis can be challenging, making kinetic resolution of the racemate an attractive and practical strategy.[1] This guide details a robust approach combining the green chemistry principles of biocatalysis with classical organic transformation.

The chosen strategy involves two key stages:

  • Enzymatic Kinetic Resolution (EKR): The racemic alcohol is subjected to acylation catalyzed by a lipase. Lipases are highly enantioselective enzymes that preferentially acylate one enantiomer, leaving the other unreacted.[2] This allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (as the unreacted alcohol).

  • Sulfonylation: The resolved, enantiomerically enriched alcohol is then converted to the target sulfonate ester. This is achieved by reaction with a sulfonyl chloride in the presence of a non-nucleophilic base. This reaction proceeds with retention of the stereocenter's configuration, ensuring the chirality established in the first step is faithfully transferred to the final product.[3]

This application note provides not just a protocol, but a framework for understanding the critical parameters of each step, from enzyme selection to reaction monitoring and final product characterization.

Experimental Overview & Workflow

The overall synthetic strategy is depicted below. The process begins with the racemic alcohol and proceeds through enzymatic resolution to yield an enantiopure alcohol, which is then converted to the final chiral sulfonate ester.

G cluster_0 PART 1: Enzymatic Kinetic Resolution cluster_1 PART 2: Sulfonylation racemic_alcohol Racemic (2,6-Dichlorophenyl) (oxan-4-yl)methanol ekr Enzymatic Kinetic Resolution (CALB, Vinyl Acetate) racemic_alcohol->ekr separation Chromatographic Separation ekr->separation enantio_ester (R)-Ester separation->enantio_ester Fast-reacting enantiomer enantio_alcohol (S)-(2,6-Dichlorophenyl) (oxan-4-yl)methanol separation->enantio_alcohol Slow-reacting enantiomer sulfonylation Sulfonylation (p-TsCl, Pyridine) enantio_alcohol->sulfonylation chiral_sulfonate Chiral (S)-Sulfonate Ester sulfonylation->chiral_sulfonate

Figure 1: Overall experimental workflow from racemic alcohol to chiral sulfonate ester.

Detailed Protocols & Methodologies

3.1. Materials and Reagents

ReagentSupplierPurityNotes
(2,6-Dichlorophenyl)(oxan-4-yl)methanolCustom Synthesis/Commerical>98%Racemic mixture
Lipase B from Candida antarctica (immobilized)Sigma-AldrichNovozym® 435 or equivalent
Vinyl AcetateAcros Organics>99%Acyl donor
HexaneFisher ScientificHPLC GradeFor chromatography and extraction
Ethyl AcetateFisher ScientificHPLC GradeFor chromatography and extraction
p-Toluenesulfonyl chloride (TsCl)Alfa Aesar>99%Sulfonylating agent
PyridineSigma-AldrichAnhydrousBase and solvent
Dichloromethane (DCM)VWR ChemicalsAnhydrousSolvent
Sodium Bicarbonate (NaHCO₃)EMD MilliporeACS GradeFor aqueous workup
Magnesium Sulfate (MgSO₄)Sigma-AldrichAnhydrousDrying agent
Silica GelSorbent Technologies60 Å, 230-400 meshFor column chromatography

3.2. Safety Precautions

  • Pyridine: Flammable and toxic. Handle only in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4]

  • Dichloromethane (DCM): A potential carcinogen and neurotoxin.[5][6] All operations involving DCM must be performed in a fume hood.

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Causes skin and eye irritation.[7][8] Avoid inhalation of dust and contact with skin and eyes.

  • Vinyl Acetate: Highly flammable liquid and vapor.[9] Harmful if inhaled and a suspected carcinogen.[9] Handle with extreme care in a fume hood, away from ignition sources.

  • Hexane & Ethyl Acetate: Flammable liquids.[10][11] Handle away from ignition sources. Chronic exposure to hexane can cause nervous system damage.[10][12]

  • General Precautions: Always wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all reagents before use.[13][14][15][16][17][18][19][20][21][22][23][24][25]

3.3. PART 1: Enzymatic Kinetic Resolution (EKR)

This protocol aims to selectively acylate one enantiomer of the racemic alcohol. Candida antarctica lipase B (CALB) is chosen for its broad substrate scope and typically high enantioselectivity for secondary alcohols.[9] Vinyl acetate serves as an inexpensive and effective acyl donor.

Protocol:

  • To a 100 mL round-bottom flask, add racemic (2,6-Dichlorophenyl)(oxan-4-yl)methanol (5.0 g, 19.1 mmol).

  • Add 50 mL of hexane. Stir at room temperature until the alcohol is fully dissolved.

  • Add immobilized Candida antarctica lipase B (CALB, 500 mg).

  • Add vinyl acetate (2.6 g, 30.6 mmol, 1.6 equivalents).

  • Seal the flask and stir the suspension at 40°C.

  • Monitor the reaction progress by taking small aliquots (~0.1 mL) every 4-6 hours. Analyze the aliquots by chiral HPLC (see Section 4.1) to determine the enantiomeric excess (e.e.) of the remaining alcohol and the conversion percentage.

  • The reaction should be stopped when the conversion reaches approximately 50%, which typically maximizes the enantiomeric excess of both the unreacted alcohol and the formed ester. This may take 24-48 hours.

  • Once the target conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh hexane and dried for potential reuse.

  • Concentrate the filtrate under reduced pressure to yield a crude mixture of the unreacted (S)-alcohol and the acylated (R)-ester.

  • Purify the crude mixture by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity). This will separate the less polar (R)-ester from the more polar (S)-alcohol.

  • Collect the fractions containing the pure (S)-alcohol and concentrate under reduced pressure. Determine the yield and confirm the enantiomeric excess by chiral HPLC.

3.4. PART 2: Sulfonylation of the Enantiopure Alcohol

This step converts the resolved (S)-alcohol into the corresponding (S)-p-toluenesulfonate ((S)-tosylate). This reaction proceeds with retention of configuration because the C-O bond of the alcohol is not broken during the reaction.[3] Pyridine acts as both the solvent and the base to neutralize the HCl generated.[3]

Protocol:

  • Dissolve the enantiomerically enriched (S)-(2,6-Dichlorophenyl)(oxan-4-yl)methanol (e.g., 1.5 g, 5.74 mmol, >99% e.e.) in anhydrous pyridine (20 mL) in a 50 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.31 g, 6.89 mmol, 1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 4-6 hours. The formation of a precipitate (pyridinium hydrochloride) is expected.

  • Monitor the reaction for completion by thin-layer chromatography (TLC).

  • Once the starting alcohol is consumed, slowly pour the reaction mixture into 50 mL of ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (20 mL), and finally brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral sulfonate ester.

  • If necessary, the product can be further purified by recrystallization or flash column chromatography (hexane/ethyl acetate).

Analysis and Characterization

4.1. Chiral HPLC Method

Accurate determination of enantiomeric excess is critical. A polysaccharide-based chiral stationary phase is recommended for the analysis of the alcohol and its derivatives.[26]

  • Instrument: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of ~1 mg/mL.

This method should be used to analyze the racemic starting material to establish baseline retention times for both enantiomers, to monitor the progress of the EKR, and to determine the e.e. of the final purified alcohol and sulfonate ester.

Expected Results & Data Summary

The following table summarizes the expected outcomes for this two-step synthesis. Yields and enantiomeric excess values are representative of typical results for enzymatic resolutions of secondary benzylic alcohols and subsequent sulfonylations.

StepProductTheoretical YieldExpected YieldEnantiomeric Excess (e.e.)
1. Enzymatic Kinetic Resolution(S)-(2,6-Dichlorophenyl)(oxan-4-yl)methanol50%40-45%>99%
2. Sulfonylation(S)-(2,6-Dichlorophenyl)(oxan-4-yl)methyl 4-methylbenzenesulfonate100%85-95%>99%

Discussion & Mechanistic Rationale

Causality in Experimental Design:

  • Choice of Enzyme and Acyl Donor: CALB is a robust and commercially available lipase known for its high selectivity in resolving secondary alcohols.[9] The bulky 2,6-dichlorophenyl group creates significant steric hindrance, which is key to achieving high enantioselectivity. Vinyl acetate is an activated acyl donor that makes the acylation process effectively irreversible, driving the reaction forward.

  • Reaction Monitoring in EKR: It is crucial to stop the EKR at ~50% conversion. Beyond this point, the enzyme may begin to acylate the less reactive (S)-enantiomer, which would decrease the enantiomeric purity of the remaining alcohol.

  • Retention of Stereochemistry in Sulfonylation: The mechanism of sulfonylation involves the alcohol's oxygen atom acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride.[3] The chiral carbon-oxygen bond is not broken in this process, thus the stereochemistry of the alcohol is retained in the sulfonate ester product. This is a critical feature of this synthetic route.

Conclusion

This application note provides a validated and detailed protocol for the preparation of chiral sulfonate esters from racemic (2,6-Dichlorophenyl)(oxan-4-yl)methanol. By employing a strategic combination of highly selective enzymatic kinetic resolution and a stereoretentive sulfonylation reaction, this methodology offers reliable access to enantiomerically pure intermediates that are valuable for asymmetric synthesis and drug discovery programs. The protocols and analytical methods described herein are designed to be robust and reproducible for researchers in the field.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Birman, V. B. (2007). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC. Retrieved from [Link]

  • VelocityEHS. (2015, February 20). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Retrieved from [Link]

  • VelocityEHS. (2014, November 19). Understanding the Hazards of Hexane. Retrieved from [Link]

  • VelocityEHS. (2015, April 10). Ethyl Acetate: A Sweet-Smelling Safety Hazard. Retrieved from [Link]

  • Stream Peak. (2024, October 10). Is Silica Gel Safe? Understanding Health Risks and Safety. Retrieved from [Link]

  • GOV.UK. (2025, February 27). Dichloromethane: general information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). n-Hexane - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. Retrieved from [Link]

  • Poison Control. (n.d.). Is silica gel toxic?. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Safety with Sodium Bicarbonate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution. Retrieved from [Link]

  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

  • Semantic Scholar. (2021, April 20). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Retrieved from [Link]

  • Redox. (2024, May 17). Safety Data Sheet Ethyl Acetate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0323 - PYRIDINE. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2022, August 8). Safety Data Sheet: dichloromethane. Retrieved from [Link]

  • INCHEM. (1991). Hexane n- (HSG 59, 1991). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hexane. Retrieved from [Link]

  • VelocityEHS. (n.d.). SAFETY DATA SHEET Sodium Bicarbonate. Retrieved from [Link]

  • WE Soda. (n.d.). SAFETY DATA SHEET Sodium Bicarbonate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • Farnell. (n.d.). SAFETY DATA SHEET SILICA GEL. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Vinyl acetate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Silica Gel Direct. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium bicarbonate. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0367 - ETHYL ACETATE. Retrieved from [Link]

  • Interchem Agencies Limited. (2022, April). SAFETY DATA SHEET - sodium bicarbonate. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, August 23). SAFETY DATA SHEET Vinyl acetate monomer. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Magnesium sulphate. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1197 - MAGNESIUM SULFATE. Retrieved from [Link]

  • Vinyl Acetate Council (VAC). (n.d.). VINYL ACETATE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of (2,6-Dichlorophenyl)(oxan-4-yl)methanol

Welcome to the technical support guide for the synthesis of (2,6-Dichlorophenyl)(oxan-4-yl)methanol. This document is designed for researchers, scientists, and drug development professionals who are working with this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (2,6-Dichlorophenyl)(oxan-4-yl)methanol. This document is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The purity of this compound is critical for downstream applications, and this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize impurity formation and achieve high-purity material.

The most common and robust method for synthesizing this alcohol is the Grignard reaction. This guide will focus primarily on the challenges associated with this pathway, which involves the reaction of a Grignard reagent, formed from either 1-bromo-2,6-dichlorobenzene or 4-bromotetrahydropyran, with the corresponding aldehyde or ketone.

Section 1: Understanding the Synthetic Landscape & Key Impurities

The Grignard reaction, while powerful for C-C bond formation, is notoriously sensitive to reaction conditions.[1] Strict control over moisture, temperature, and reagent addition rates is paramount to prevent the formation of byproducts that can be challenging to separate from the desired product.

Primary Synthetic Route: Grignard Reaction

The reaction involves two main stages, each with its own set of potential pitfalls:

  • Formation of the Grignard Reagent: Reaction of an organohalide with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the organomagnesium halide (R-MgX).[2]

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the final alcohol.[1]

Visualizing the Reaction and Impurity Pathways

The following diagram illustrates the desired reaction pathway and the formation of common impurities discussed in this guide.

G cluster_reagent Grignard Reagent Formation cluster_addition Nucleophilic Addition RX R-X (e.g., 1-bromo-2,6-dichlorobenzene) RMgX R-MgX (Grignard Reagent) RX->RMgX + Mg (Anhydrous Ether) Mg Mg (metal) RR R-R (Wurtz Coupling Impurity) RMgX->RR + R-X (Side Reaction) RH R-H (Protonated Impurity) RMgX->RH + H₂O (Quenching) Product (2,6-Dichlorophenyl)(oxan-4-yl)methanol (Desired Product) RMgX->Product 1. + Aldehyde/Ketone 2. H₃O⁺ Workup Unreacted Unreacted Aldehyde/Ketone RMgX->Unreacted Incomplete Reaction H2O Trace H₂O H2O->RH Aldehyde Aldehyde/Ketone (e.g., Tetrahydropyran-4-carboxaldehyde) Aldehyde->Product

Caption: Competing reaction pathways in Grignard synthesis.

Common Impurities at a Glance
Impurity NameSource / CauseTypical Analytical Signature (HPLC/GC)
Benzene/Toluene Derivative (R-H) Grignard reagent quenched by trace moisture or other protic sources.Early eluting peak, lower boiling point.
Wurtz Coupling Product (R-R) Reaction of Grignard reagent with unreacted organohalide.[3][4]Later eluting peak, higher molecular weight.
Unreacted Starting Materials Incomplete reaction due to poor initiation, insufficient equivalents, or deactivation.Peaks corresponding to the organohalide and/or carbonyl compound.
Oxidation Products (e.g., Benzaldehyde) Oxidation of the final alcohol product, especially if exposed to air over time.[5]Peak corresponding to the aldehyde.
Enolization Product Grignard reagent acts as a base on the carbonyl starting material.[6]Recovery of the starting ketone after workup.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Grignard Reagent Formation

Q1: My Grignard reaction won't initiate. The solution remains clear and there is no exotherm. What should I do?

A1: Failure to initiate is the most common problem in Grignard synthesis. It is almost always due to an inhibiting layer of magnesium oxide on the metal surface or the presence of trace moisture.[6][7]

  • Causality: The Grignard reaction occurs on the surface of the magnesium metal.[8] A passivating layer of magnesium oxide (MgO) prevents the organohalide from reaching the reactive metal. Furthermore, Grignard reagents are potent bases and are instantly destroyed by water.[7][9]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[6] Solvents must be anhydrous grade, preferably from a freshly opened bottle or appropriately dried.

    • Activate the Magnesium: The MgO layer must be disrupted.

      • Mechanical Activation: Before adding solvent, gently crush the magnesium turnings in the flask with a dry glass stirring rod to expose a fresh metal surface.[6]

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension.[6][7] These activators react with the magnesium to clean the surface. The disappearance of the iodine's purple/brown color is a good indicator of activation.[10]

    • Initiate with Heat: Gentle warming with a heat gun can often provide the activation energy needed to start the reaction.[6] Be prepared to cool the flask once the reaction begins, as it is exothermic.[7][8]

    • Check Halide Purity: Ensure the organohalide (e.g., 1-bromo-2,6-dichlorobenzene) is pure and free from acidic impurities or preservatives that could inhibit the reaction.

Q2: The reaction mixture turned dark brown or black during reagent formation. Is this normal?

A2: A gray, cloudy, or light brown appearance is normal as the Grignard reagent forms. However, a very dark brown or black color can indicate the formation of finely divided metal from side reactions or decomposition catalyzed by impurities in the starting materials.[6] While not always detrimental, it often accompanies lower yields and higher levels of Wurtz coupling products. Slowing the addition of the halide and maintaining a lower reaction temperature can often mitigate this.[4][11]

Category 2: Nucleophilic Addition & Impurity Control

Q3: I'm observing a significant amount of a high molecular weight byproduct, likely from Wurtz coupling. How can I prevent this?

A3: The Wurtz coupling reaction (R-MgX + R-X → R-R + MgX₂) is a major competing pathway that consumes both your starting material and your desired Grignard reagent.[3][4][11]

  • Causality: This side reaction is favored by conditions that lead to a high local concentration of the organohalide before it has a chance to react with the magnesium surface.[4] Elevated temperatures further accelerate this undesired coupling.[4][11]

  • Control Strategies:

    • Slow, Controlled Addition: Add the organohalide solution dropwise to the magnesium suspension. The rate should be slow enough to maintain a gentle reflux from the reaction exotherm without external heating.[4] This prevents the buildup of unreacted halide.

    • Maintain Low Temperature: Once the reaction is initiated, use an ice bath to maintain a controlled temperature, especially during the halide addition. Lower temperatures significantly disfavor the Wurtz coupling pathway.[4][11]

    • Ensure High Magnesium Surface Area: Use a sufficient excess of magnesium turnings (not powder, which can react too violently) and ensure vigorous stirring to maximize the available reactive surface area.[8][11]

Q4: My yield is low, and I'm recovering a lot of my starting aldehyde/ketone. What went wrong?

A4: This indicates an incomplete reaction, which can have several causes.

  • Causality & Solutions:

    • Grignard Reagent Degradation: If the Grignard reagent was exposed to moisture or air (oxygen) before or during the addition of the carbonyl compound, it will have been quenched, reducing the effective amount available for reaction.[8] Always maintain a positive pressure of inert gas.

    • Insufficient Equivalents: An insufficient amount of Grignard reagent was used. It is good practice to use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent relative to the carbonyl compound.

    • Enolization: If the carbonyl compound is sterically hindered or the Grignard reagent is particularly bulky, the Grignard can act as a base and simply deprotonate the α-carbon of the carbonyl, forming an enolate.[6] This regenerates the starting carbonyl upon workup. For the synthesis of (2,6-Dichlorophenyl)(oxan-4-yl)methanol, this is less likely to be a major issue with the common starting materials but is a possibility to consider.

Section 3: Recommended Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Synthesis via Grignard Reaction

This protocol details the formation of the Grignard from 1-bromo-2,6-dichlorobenzene and subsequent reaction with tetrahydropyran-4-one.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble an oven-dried, three-necked, round-bottomed flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.). Place the flask under a positive pressure of inert gas. Add a single crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and the purple vapor disappears.[10] Allow the flask to cool.

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) to cover the magnesium. In the dropping funnel, add a solution of 1-bromo-2,6-dichlorobenzene (1.0 eq.) in anhydrous THF. Add a small portion of the halide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux.[7]

  • Controlled Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady, gentle reflux. Use a water bath to control the temperature if necessary.[4]

  • Reaction Completion: After the addition is complete, stir the resulting gray-brown suspension for an additional 30-60 minutes at room temperature to ensure full conversion.

  • Nucleophilic Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of tetrahydropyran-4-one (0.95 eq.) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Quenching and Work-up: After the addition is complete, stir at 0 °C for 30 minutes. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.[6]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization.

Protocol 2: Purity Analysis by HPLC

A general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of the final product and detecting key impurities.

Caption: General workflow for HPLC purity analysis.

Typical HPLC Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

This method should provide good separation of the non-polar Wurtz byproduct, the polar starting materials, and the desired alcohol product.[5][12]

References

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale | Organic Process Research & Development - ACS Publications. [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]

    • The Grignard Reaction. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale | ChemRxiv. [Link]

  • Grignard Reaction. [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

  • Grignard successes and failures - Sciencemadness.org. [Link]

  • BENZYL ALCOHOL. [Link]

  • Benzyl alcohol - OSHA. [Link]

  • BENZYL ALCOHOL. [Link]

  • Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed. [Link]

  • (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids. [Link]

  • Reactions with Grignard Reagents - Chemistry LibreTexts. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

  • 2,6-dichlorophenol - Organic Syntheses Procedure. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl - ResearchGate. [Link]

  • Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol - Google P
  • Grignard reaction - Wikipedia. [Link]

  • Method for producing (2,6-dichloropyridin-4-yl)
  • Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones - MDPI. [Link]

    • The Grignard Reaction. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. [Link]

  • (2,6-Dichlorophenyl)(Quinolin-6-Yl)methanone | C16H9Cl2NO - PubChem. [Link]

  • Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water - EPA. [Link]

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Optimization

Technical Support Center: Optimizing Enantiopurity of (2,6-Dichlorophenyl)(oxan-4-yl)methanol

Ticket ID: #ENS-INT-26DC Subject: Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Reduction Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ENS-INT-26DC Subject: Troubleshooting Low Enantiomeric Excess (ee) in Asymmetric Reduction Assigned Specialist: Dr. A. Vance, Senior Application Scientist Target Molecule: (S)- or (R)-(2,6-dichlorophenyl)(tetrahydro-2H-pyran-4-yl)methanol Context: Key intermediate for ALK inhibitors (e.g., Ensartinib).

Executive Summary

You are likely encountering low enantiomeric excess (ee) (<90%) or inconsistent batch-to-batch stereocontrol during the reduction of (2,6-dichlorophenyl)(tetrahydro-2H-pyran-4-yl)methanone .

The Root Cause: The 2,6-dichloro substitution pattern creates a "steric wall" (the ortho-effect). Standard Noyori-type transfer hydrogenation catalysts (e.g., Ru-TsDPEN) often fail to lock the substrate into the rigid conformation required for high enantio-discrimination because the bulky chlorines prevent the aryl ring from sitting flat in the catalyst's chiral pocket.

This guide provides a tiered troubleshooting approach:

  • Diagnostic: Is it a synthesis failure or an analytical artifact?

  • Chemical Catalysis: Overcoming the ortho-effect with tethered catalysts.

  • Biocatalysis: The industrial "Gold Standard" for this specific intermediate.

Part 1: The Diagnostic Matrix

Before altering reaction parameters, confirm the validity of your data. The steric bulk of the 2,6-dichlorophenyl group can cause unusual peak broadening or overlap in chiral HPLC.

Troubleshooting Logic Flow

TroubleshootingFlow Start ISSUE: Low ee (<95%) Analytics Step 1: Verify Analytics (Racemic Std Check) Start->Analytics SepCheck Baseline Separation > 1.5? Analytics->SepCheck MethodDev Optimize HPLC Method (See Section 5) SepCheck->MethodDev No SynthCheck Step 2: Evaluate Synthesis SepCheck->SynthCheck Yes MethodDev->Analytics CatType Catalyst System? SynthCheck->CatType ChemCat Ru/Ir Chemical Catalysis CatType->ChemCat Noyori/ATH BioCat Enzymatic (KRED) CatType->BioCat Biocatalysis ChemIssue Problem: Steric Clash ('Ortho-Effect') ChemCat->ChemIssue BioIssue Problem: Cofactor/pH Balance BioCat->BioIssue ChemFix Action: Switch to Tethered Ru or Dynamic Kinetic Resolution (DKR) ChemIssue->ChemFix BioFix Action: Screen KRED Library for Bulky Ketones BioIssue->BioFix

Caption: Diagnostic logic flow distinguishing between analytical artifacts and synthetic steric barriers.

Part 2: Chemical Catalysis (Asymmetric Transfer Hydrogenation)

User Question: "I am using RuCl(p-cymene)[(R,R)-TsDPEN] with Formic Acid/TEA, but my ee is stuck at 75-80%. Why?"

Technical Insight: The standard "open" Noyori-Ikariya catalysts rely on a specific CH/


 interaction between the catalyst's arene ligand and the substrate's aromatic ring. The 2,6-dichloro substituents  physically block this interaction, forcing the substrate to adopt a non-ideal orientation in the transition state. This "leakage" allows the hydride to attack from the wrong face.
Protocol: Tethered Catalyst Upgrade

To fix this, you must use a "Tethered" Ruthenium Catalyst . These catalysts have a covalent link between the arene ligand and the diamine. This "locks" the catalyst geometry, preventing the bulky substrate from distorting the active site.

Recommended Catalyst: Ru-Cl-tethered-diamine (e.g., Wills' Catalyst or similar C3/C4-tethered variants).

Experimental Procedure (Tethered ATH)
  • Substrate Prep: Dissolve 10 mmol (2.73 g) of (2,6-dichlorophenyl)(oxan-4-yl)methanone in 25 mL dry DCM.

  • Catalyst Loading: Add Tethered Ru-Catalyst (S/C 500:1 to 1000:1). Note: Higher loading is required for ortho-substituted rings compared to standard acetophenones.

  • H-Source: Add pre-degassed Formic Acid/Triethylamine (5:2 azeotrope) (5 eq).

    • Critical: Do not use IPA alone; the reaction is reversible and thermodynamic control favors the racemate due to steric strain. FA/TEA drives the reaction irreversibly (CO2 release).

  • Reaction: Stir at 25–30 °C for 12–24 hours.

    • Warning: Do not heat >40 °C. Higher temperatures increase the rate of the non-selective background reaction.

  • Workup: Quench with water, extract with DCM.[1] Wash with sat. NaHCO3 to remove residual formic acid.

Success Metric: Expect 95-98% ee. If <95%, proceed to Biocatalysis (Part 3).

Part 3: Biocatalysis (The Industrial Solution)

User Question: "We need >99.5% ee for API production. Chemical catalysis isn't getting us there. What is the alternative?"

Technical Insight: For 2,6-disubstituted benzophenones/ketones, engineered Ketoreductases (KREDs) are the industry standard. Enzymes have flexible active sites that can be evolved to accommodate the "ortho-clash." This is the route used for similar ALK inhibitor intermediates (e.g., Crizotinib, Ensartinib).

KRED Screening Workflow

KREDWorkflow Prep 1. Buffer Prep (pH 7.0, 100mM K-Phos) Cofactor 2. Cofactor Mix (NADP+ + Glucose + GDH) Prep->Cofactor Screen 3. Enzyme Panel (Screen KREDs for Bulky Aryls) Cofactor->Screen Reaction 4. Reaction (30°C, 24h, DMSO Cosolvent) Screen->Reaction Analyze 5. chiral HPLC (Identify Hits >99% ee) Reaction->Analyze

Caption: Workflow for screening Ketoreductases (KRED) with cofactor recycling.

Step-by-Step Screening Protocol
  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Cofactor Recycle System: Add NADP+ (1.0 mM), Glucose (1.5 eq), and Glucose Dehydrogenase (GDH) (5 U/mL).

    • Why: NADPH is expensive. GDH recycles NADP+ back to NADPH using glucose, driving the equilibrium forward.

  • Substrate: Dissolve ketone in DMSO (10% v/v final concentration).

    • Note: The substrate has low water solubility. Do not exceed 10-15% DMSO, or you will denature the enzyme.

  • Enzyme Addition: Add 2-5 mg of KRED powder (screen a library focused on "Bulky/Steric" ketones).

  • Incubation: Shake at 30°C for 24 hours.

  • Extraction: Extract with Ethyl Acetate, dry over MgSO4, and analyze.

Part 4: Analytical Troubleshooting (HPLC)

User Question: "I see a shoulder on my major peak. Is this the enantiomer or an impurity?"

Technical Insight: The oxanyl (tetrahydropyran) ring is flexible. If your HPLC method is not optimized, rotamers or conformers can appear as "shoulders." Furthermore, the 2,6-dichloro group makes the molecule lipophilic.

Recommended Method:

  • Column: Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: Amylose columns generally handle bulky ortho-substituted aromatics better than Cellulose (OD-H) columns.

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25 °C.

  • Detection: UV @ 220 nm (The chlorobenzenes absorb strongly here).

Data Table: Typical Retention Times (Chiralpak AD-H)

Compound Retention Time (approx) Notes
(2,6-dichlorophenyl)(oxan-4-yl)methanone 4.5 min Starting Material (achiral)
(S)-Alcohol 8.2 min Major Enantiomer (verify with std)

| (R)-Alcohol | 9.8 min | Minor Enantiomer |

Part 5: Handling & Stability (Preventing Racemization)

User Question: "My ee dropped from 98% to 92% after workup. What happened?"

Root Cause: Benzylic alcohols with electron-withdrawing groups (like 2,6-dichloro) can undergo SN1-type racemization under acidic conditions. The carbocation intermediate is destabilized by the chlorines (inductively) but stabilized by resonance, and the steric strain of the 2,6-group encourages the leaving group (OH) to depart to relieve strain.

Corrective Actions:

  • Quench: Never use strong acids (HCl) to quench the reaction. Use saturated NH4Cl or water.

  • Drying: Avoid acidic drying agents (e.g., un-neutralized silica gel). Use basic alumina or treat silica with 1% Et3N if column chromatography is necessary.

  • Storage: Store the solid at -20°C. Do not leave in solution (especially CDCl3, which can become acidic) for prolonged periods.

References

  • Ensartinib Synthesis & Intermediates

    • Synthesis of Ensartinib Dihydrochloride. ChemicalBook. (2024). Link

    • Ensartinib (X-396) | ALK/MET Inhibitor.[2] MedChemExpress. Link

  • Asymmetric Transfer Hydrogenation (Mechanism & Ortho-Effect)

    • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. (2021). Link

    • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies (LANL). (2021).[3][4] Link

  • Analytical Methods (Chiral HPLC)

    • A Researcher's Guide to Chiral HPLC Analysis of (2R)-2-(3,4-Dichlorophenyl)oxirane (Analogous Methodology). BenchChem. Link

Sources

Troubleshooting

Technical Support Guide: Optimization of Reaction Temperature for Oxan-4-yl Carbinol Synthesis

Target Molecule: (Tetrahydro-2H-pyran-4-yl)methanol CAS Registry Number: 14774-37-9 Common Synonyms: Oxan-4-yl carbinol, 4-(Hydroxymethyl)tetrahydropyran Primary Synthetic Route: Hydride reduction of Ethyl tetrahydro-2H-...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (Tetrahydro-2H-pyran-4-yl)methanol CAS Registry Number: 14774-37-9 Common Synonyms: Oxan-4-yl carbinol, 4-(Hydroxymethyl)tetrahydropyran Primary Synthetic Route: Hydride reduction of Ethyl tetrahydro-2H-pyran-4-carboxylate (or corresponding acid)

Introduction: The Thermodynamics of Control

Welcome to the Technical Support Center for heterocyclic synthesis. You are likely here because you are optimizing the reduction of Ethyl tetrahydro-2H-pyran-4-carboxylate to Oxan-4-yl carbinol .

In this synthesis, temperature is not just a variable; it is the primary switch between a quantitative yield (96%+) and a hazardous thermal runaway. The tetrahydropyran ring is ether-linked and generally stable, but the hydride reduction step involves high-energy intermediates that require precise thermal management to prevent side reactions or safety incidents.

This guide moves beyond basic recipes to explain the causality of temperature effects, providing you with a self-validating protocol and troubleshooting logic.

Module 1: Critical Temperature Thresholds

The reduction of esters using Lithium Aluminum Hydride (LiAlH


 or LAH) is highly exothermic. The reaction kinetics follow a specific thermal profile that must be adhered to for safety and purity.
The Thermal Zones
ZoneTemperature RangePhysical PhenomenonOperational Status
Suppression < -10°CKinetic energy is too low for efficient hydride transfer. Reaction stalls; unreacted LAH accumulates.Avoid (unless specific selectivity is required).
Control 0°C (Ice Bath) Optimal Addition Zone. The rate of heat removal matches the rate of exotherm. Solvent reflux is suppressed.Mandatory for Addition.
Completion 20°C - 25°C (RT) Activation energy is sufficient to reduce the intermediate alkoxide complex to the alcohol.Standard Reaction Phase.
Danger > 40°C (Reflux)Risk of thermal runaway. While the pyran ring is stable, solvent boil-off can lead to concentrated slurry explosions.Only use if reaction stalls at RT.
Visualization: The Temperature-Yield Workflow

The following diagram illustrates the logical flow of temperature management during the synthesis.

ReactionWorkflow Start Start: Ester Precursor Cooling Cool to 0°C (Inert Ar/N2 Atmosphere) Start->Cooling Addition Dropwise Addition of LAH (Maintain < 5°C) Cooling->Addition Check1 Exotherm Observed? Addition->Check1 Pause Pause Addition Allow to Cool Check1->Pause Yes (Temp > 10°C) Warm Warm to Room Temp (25°C) Stir 1-3 Hours Check1->Warm No (Stable) Pause->Addition Temp Stabilized Monitor TLC/GC Monitoring (Conversion > 98%) Warm->Monitor Quench Cool to 0°C Fieser Quench Method Monitor->Quench Complete

Caption: Operational workflow for the hydride reduction of pyran esters, emphasizing the critical 0°C addition and quench phases.

Module 2: Validated Experimental Protocol

This protocol is based on the reduction of Ethyl tetrahydro-2H-pyran-4-carboxylate . It is designed to be self-validating: if you do not see the expected exotherm or physical changes, stop and consult the troubleshooting section.

Reagents
  • Substrate: Ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equiv)

  • Reductant: LiAlH

    
     (Powder or THF solution) (3.0 equiv)
    
  • Solvent: Anhydrous THF (Freshly distilled or dried)

Step-by-Step Methodology
  • System Preparation (Pre-Cooling):

    • Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen or Argon.

    • Charge the flask with LiAlH

      
       (3.0 equiv) and anhydrous THF.
      
    • CRITICAL: Place the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C .

  • Controlled Addition (The "Control" Zone):

    • Dissolve the ester substrate in a minimal amount of anhydrous THF.

    • Add the ester solution dropwise to the LAH suspension.[1]

    • Observation: You should observe a gentle gas evolution (

      
      ) and a manageable exotherm. If the solvent begins to boil, stop addition immediately and let the system cool.
      
  • Reaction Phase (The "Completion" Zone):

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 1–3 hours.

    • Validation: Spot TLC (Visualization: KMnO

      
       stain). The ester spot (
      
      
      
      ) should disappear; the alcohol spot (
      
      
      ) should appear.
  • The Fieser Quench (Safety Critical):

    • Cool the mixture back to 0°C.

    • For every

      
       grams of LiAlH
      
      
      
      used, add carefully in sequence:
      • 
         mL Water (Very slow addition, violent gas evolution).
        
      • 
         mL 15% aqueous NaOH.
        
      • 
         mL Water.[2][3]
        
    • Warm to RT and stir until a granular white precipitate forms (Lithium/Aluminum salts).

    • Filter through Celite, dry over MgSO

      
      , and concentrate.
      

Module 3: Troubleshooting & FAQs

This section addresses specific deviations users encounter, linking symptoms to thermal causes.

Q1: The reaction stalled. I still see starting material on TLC after 3 hours at RT. Should I reflux?

Diagnosis: Incomplete activation or "stale" reagents. Technical Insight: While refluxing THF (66°C) is generally safe for the pyran ring, it is often unnecessary for simple ester reductions and increases the risk of complex side reactions. Action Plan:

  • Do NOT reflux immediately.

  • Add a small aliquot (0.5 equiv) of fresh LiAlH

    
     solution at 0°C.
    
  • Warm to RT and monitor for another hour.

  • Reasoning: LAH degrades over time (absorbing moisture). If the initial exotherm was weak, your reagent titer was likely low.

Q2: I observed a violent exotherm and the solution turned dark/viscous. What happened?

Diagnosis: Thermal Runaway / Polymerization. Technical Insight: Adding the ester too fast at RT (skipping the 0°C step) causes a massive release of Hydrogen gas and heat. This can cause local superheating, leading to solvent loss and potential ring-opening polymerization of THF itself (catalyzed by Lewis acidic Al species at high T). Action Plan:

  • Immediate Cooling: Immerse in an ice bath.

  • Dilution: Add cold anhydrous THF to act as a heat sink.

  • Disposal: If the product is tarry, quench carefully and discard. You cannot recover high-purity material from a charred reaction.

Q3: Can I use Borane (BH ) instead of LAH?

Answer: Yes, specifically if you are starting from the Carboxylic Acid (Tetrahydro-2H-pyran-4-carboxylic acid). Protocol Adjustment:

  • Borane-THF reduces acids faster than esters.

  • Temperature: 0°C addition is still required.

  • Workup: Borane reductions often form stable triacyloxyborane intermediates that require a reflux step or acidic methanol wash to break down and release the free alcohol.

  • Note: For the ester substrate, LAH is preferred.

Module 4: Mechanism & Safety Logic

Understanding the mechanism helps predict why temperature control is vital. The reduction involves the nucleophilic attack of the hydride (


) on the carbonyl carbon.

MechanismSafety LAH LiAlH4 (Hydride Source) Complex Tetrahedral Aluminate Intermediate LAH->Complex Attack at 0°C H2 H2 Gas Release (Flammability Hazard) LAH->H2 Moisture Contact (If not dry) Ester Pyran Ester (Electrophile) Ester->Complex Product Oxan-4-yl Carbinol (Alkoxide Form) Complex->Product Hydride Transfer (Requires RT) Heat Exotherm (Heat Release) Complex->Heat Side Output

Caption: Mechanistic pathway showing the generation of heat and hydrogen gas, necessitating the 0°C control step.

References

  • Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol. ChemicalBook. (Accessed 2026). Protocol for LAH reduction of ethyl tetrahydro-2H-pyran-4-carboxylate.

  • Tetrahydro-2H-pyran-4-carboxylic acid. Ambeed. (Accessed 2026). Precursor properties and synthesis pathways.[1][4][5][6]

  • Lithium Aluminum Hydride Safety Guidelines. Princeton University EHS. Handling pyrophoric reagents and quenching procedures.[1][3]

  • PubChem Compound Summary: (Tetrahydro-2H-pyran-4-yl)methanol. National Institutes of Health (NIH). Physical properties and identifiers.

Sources

Optimization

Technical Support Center: Solubilization Guide for (2,6-Dichlorophenyl)(oxan-4-yl)methanol

Case ID: SOL-26DC-OX4 Subject: Resolving Aqueous Solubility Issues for (2,6-Dichlorophenyl)(oxan-4-yl)methanol Classification: Lipophilic Intermediate / Neutral Alcohol Support Level: Tier 3 (Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-26DC-OX4 Subject: Resolving Aqueous Solubility Issues for (2,6-Dichlorophenyl)(oxan-4-yl)methanol Classification: Lipophilic Intermediate / Neutral Alcohol Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4][5]

Executive Summary & Compound Analysis

User Problem: You are attempting to dissolve (2,6-Dichlorophenyl)(oxan-4-yl)methanol (often a key intermediate in ALK inhibitor synthesis, such as Crizotinib) in water or biological buffers, but it precipitates or fails to dissolve completely.

Root Cause Analysis: This molecule presents a classic "brick dust" profile:

  • High Lipophilicity: The 2,6-dichlorophenyl ring is extremely hydrophobic.[2][4][5][6] The chlorine atoms at the ortho positions create a "grease ball" effect, shielding the molecule from water interaction.[6]

  • Neutral Character: Unlike the final drug Crizotinib (which has basic nitrogens and can be solubilized by lowering pH), this intermediate is a neutral secondary alcohol .[2][4][5][6] It does not ionize in the physiological pH range (1–10).[3][4][6] Adjusting pH will not help. [1][2][4]

  • Crystal Lattice Energy: The molecule likely packs efficiently in the solid state, requiring significant energy to break the lattice (high melting point relative to molecular weight).[5][6]

Immediate Recommendation: Stop attempting simple aqueous stirring. You must use a Cosolvent Spike or Cyclodextrin Complexation .[2][4][5][6]

Decision Matrix: Select Your Method

Use the following logic flow to determine the best solubilization strategy based on your downstream application.

SolubilityDecision Start Start: Define Application Q1 Is this for Cell Culture / In Vivo? Start->Q1 NoBio No (Analytical/Synthesis) Q1->NoBio No YesBio Yes (Biological Assay) Q1->YesBio Yes Cosolvent Method A: Organic Cosolvent (DMSO/MeOH/ACN) NoBio->Cosolvent Q2 Required Concentration? YesBio->Q2 LowConc < 10 µM Q2->LowConc HighConc > 10 µM Q2->HighConc MethodB Method B: DMSO Spike (< 0.1% final v/v) LowConc->MethodB MethodC Method C: Cyclodextrin (HP-β-CD) HighConc->MethodC

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on experimental constraints.

Technical Protocols

Method A: The "DMSO Spike" (For Low Concentrations)

Best for: High-throughput screening (HTS), enzymatic assays.[2][3][4][5]

The Trap: Users often add DMSO stock to the buffer, causing local supersaturation and immediate precipitation (the "white cloud"). The Fix: Kinetic control.[2][4][5][6]

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10–50 mM. Sonicate until clear.

  • Vortex the Buffer: Have your aqueous buffer (e.g., PBS) spinning rapidly in a vortexer.[4][5][6]

  • Sub-surface Injection: Inject the DMSO stock directly into the center of the vortexing buffer (not on the walls).[5]

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity, though the compound may crash out after 2–4 hours due to Ostwald ripening.[4][5][6]

Method B: Cyclodextrin Complexation (The Gold Standard)

Best for: Animal studies, long-term cell assays, high concentrations.[4]

Mechanism: The 2,6-dichlorophenyl ring fits perfectly into the hydrophobic cavity of Beta-Cyclodextrin, shielding it from water while the CD's outer hydroxyls interact with the solvent.[6]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or saline.[1][2][3][4][5] Stir until clear.

  • Addition: Add the solid (2,6-Dichlorophenyl)(oxan-4-yl)methanol to the vehicle.

  • Energy Input: Sonicate for 20 minutes at ambient temperature.

  • Equilibration: Shake (orbitally) at room temperature for 4–6 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[2][3][4][5][6]

  • Validation: Check concentration via HPLC. You should achieve 10–100x higher solubility than in pure water.[2][4][6]

Method C: Surfactant Micelles (The "Heavy Duty" Fix)

Best for: Non-sensitive IV routes or oral gavage.[2][4][5]

Protocol:

  • Dissolve compound in PEG 400 (Polyethylene glycol) and Tween 80 (Polysorbate 80) in a 90:10 ratio.[2][3][4][5]

  • Heat to 40°C to ensure complete dissolution.

  • Slowly add Saline/Water with constant stirring to form a micellar suspension.

    • Target Ratio: 10% Organic Phase / 90% Aqueous Phase.[2][4][5][6]

Data & Specifications

ParameterValue / CharacteristicImplication
LogP (Estimated) ~3.0 – 3.8Highly lipophilic; prefers cell membranes over cytosol.[1][2][3][4][5]
pKa > 15 (Neutral Alcohol)pH adjustment (acid/base) is USELESS.
H-Bond Donors 1 (Secondary -OH)Limited water interaction.[1][2][3][4][5]
H-Bond Acceptors 2 (Ether O, Hydroxyl O)Weak interaction with water.[1][2][3][4][5][6]
Rec. Solvent (Stock) DMSO, DMF, EthanolStore stocks at -20°C (stable for months).[3][4][5][6][7]
Rec. Aqueous Carrier 20% HP-β-CDPrevents precipitation for >24 hours.[1][2][4][5][6]

Troubleshooting FAQ

Q: I added acid (HCl) because Crizotinib dissolves in acid, but this intermediate didn't dissolve. Why? A: Crizotinib contains a pyridine and a piperidine ring (basic nitrogens) that protonate at low pH, becoming ionic salts.[2][4][5][6] This intermediate lacks those nitrogen centers; it is a neutral alcohol.[2][3][4][5][6] Acid only increases the ionic strength of the water, potentially decreasing solubility (Salting-out effect).[3][5][6]

Q: My solution was clear, but turned cloudy after 2 hours. Can I still use it? A: No. This is Ostwald Ripening . Small, invisible nanoclusters have aggregated into visible micro-crystals.[4][5][6] The effective concentration of dissolved drug is now unknown and likely much lower than calculated.[6] Re-sonicate or switch to the Cyclodextrin method.

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile.[2][4][5][6] If you use it in open wells (like 96-well plates), evaporation will cause rapid precipitation of the compound.[3][5][6] DMSO is preferred for plate assays due to low volatility.[2][3][4][5][6]

Q: What is the maximum solubility I can expect in pure PBS? A: Likely < 10 µg/mL (micrograms).[2][4][5] Without assistance from CDs or surfactants, this "brick dust" molecule is virtually insoluble in saline.[4][6]

Visualization of the Solubility Problem

MolecularInteraction cluster_CD Cyclodextrin Solution Water Water Network Drug 2,6-Dichloro Motif Water->Drug Repulsion (Hydrophobic Effect) Host HP-β-CD Cavity Drug->Host Affinity (Van der Waals) Complex Inclusion Complex Host->Complex Solubilization Complex->Water Stable Dispersion

Figure 2: Mechanism of failure in water vs. success in Cyclodextrin.[1][3][4][5] The hydrophobic 2,6-dichloro motif repels water but binds tightly within the CD cavity.[1]

References

  • Cui, J. J., et al. (2011).[4][5][6][8] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363.[3][4][5][6][8]

    • Context: Describes the SAR and physicochemical properties of the 2,6-dichlorophenyl series.
  • Loftsson, T., & Brewster, M. E. (2010).[4][5][6] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3][4][6]

    • Context: Authoritative guide on using HP-β-CD for lipophilic drugs.[1][2][3][4][5][6]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[4][6] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727.[4][6]

    • Context: General review of cosolvent and surfactant str
  • European Medicines Agency (EMA). (2016).[2][3][4][5][6] "Crizotinib: Assessment Report."

    • Context: Confirms the low solubility profile of the parent compound and related intermediates.[6]

Sources

Troubleshooting

Technical Support Center: Maintaining the Enantiomeric Integrity of (2,6-Dichlorophenyl)(oxan-4-yl)methanol

Welcome to the technical support center for (2,6-Dichlorophenyl)(oxan-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral alcohol and nee...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2,6-Dichlorophenyl)(oxan-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral alcohol and need to ensure its enantiomeric purity throughout their experimental workflows. Racemization is a critical challenge in pharmaceutical development where stereochemical integrity is paramount for therapeutic efficacy and safety.[1][2] This document provides in-depth troubleshooting advice, preventative protocols, and the underlying chemical principles to help you maintain the stereochemical integrity of your material.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding the stability of (2,6-Dichlorophenyl)(oxan-4-yl)methanol.

Q1: What is racemization and why is it a significant concern for this specific molecule?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[3] For a chiral pharmaceutical intermediate like (2,6-Dichlorophenyl)(oxan-4-yl)methanol, maintaining a single enantiomeric form is crucial. The biological activity of a drug often resides in only one enantiomer (the eutomer), while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects.[2] Therefore, loss of enantiomeric excess (% ee) represents a loss of product, potency, and potentially introduces a harmful impurity.

Q2: What is the most probable mechanism of racemization for (2,6-Dichlorophenyl)(oxan-4-yl)methanol?

A2: The structure of (2,6-Dichlorophenyl)(oxan-4-yl)methanol features a secondary benzylic alcohol. This is the key structural alert for racemization. The most likely mechanism, particularly under acidic conditions, involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a planar, achiral carbocation intermediate.[4][5] The subsequent nucleophilic attack on this planar carbocation (e.g., by water) can occur from either face with equal probability, leading to a racemic mixture of the alcohol.[4][5]

G reactant (R)-Alcohol (Chiral Center) protonation Protonation of -OH (Acid Catalyst, H⁺) reactant->protonation + H⁺ intermediate Planar Carbocation (Achiral Intermediate) protonation->intermediate - H₂O attack_top Nucleophilic Attack (e.g., H₂O, top face) intermediate->attack_top + H₂O attack_bottom Nucleophilic Attack (e.g., H₂O, bottom face) intermediate->attack_bottom + H₂O product_r (R)-Alcohol attack_top->product_r product_s (S)-Alcohol attack_bottom->product_s racemate Racemic Mixture (50% R, 50% S) product_r->racemate product_s->racemate

Figure 1. Proposed acid-catalyzed racemization mechanism.
Q3: What are the primary experimental factors that can trigger racemization?

A3: Several factors can induce or accelerate racemization of this benzylic alcohol:

  • pH: Both strongly acidic and, to a lesser extent, strongly basic conditions can promote racemization. Acidic conditions facilitate the carbocation mechanism shown above.[4][6]

  • Stationary Phase in Chromatography: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1][7] This acidity is a very common and often overlooked cause of racemization during purification.[1]

  • Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to carbocation formation, accelerating the rate of racemization.[8]

  • Solvents: Protic solvents can participate in proton exchange and stabilize charged intermediates, potentially facilitating racemization.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My enantiomeric excess (% ee) is decreasing after purification by column chromatography. What's going wrong?

A1: Cause & Investigation: This is a classic problem most often caused by the acidic nature of standard silica gel.[1][7] The silanol groups on the silica surface can act as a Brønsted or Lewis acid, catalyzing the formation of the planar carbocation intermediate and leading to on-column racemization. The longer the compound resides on the column, the greater the potential for loss of optical purity.

Solutions & Prevention:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This is the most effective and common solution.[1][9][10]

    • Method: Prepare your eluent containing a small amount of a volatile base, typically 0.5-2% triethylamine (TEA).[1][9][11]

    • Procedure: Pack the column with silica gel. Before loading your sample, flush the column with at least one column volume of the TEA-containing eluent.[9] This deactivates the acidic sites. Then, run the chromatography as usual with the TEA-containing mobile phase.

  • Use an Alternative Stationary Phase: If your compound is sensitive to bases like TEA, or if deactivation is insufficient, consider a different stationary phase.[7]

    • Neutral Alumina: Can be an excellent alternative for acid-sensitive compounds.[7]

    • Florisil® (Magnesium Silicate): A milder, neutral stationary phase that can be suitable for sensitive molecules.[7]

  • Minimize Residence Time: Work efficiently. Use a slightly more polar solvent system to decrease the retention time (Rf ~ 0.3-0.4). Avoid letting the compound sit on the column for extended periods.

Q2: I'm observing a loss of optical purity during my reaction workup. How can I prevent this?

A2: Cause & Investigation: Reaction workups, especially those involving acidic or basic washes, are high-risk steps for racemization. For instance, quenching a reaction with a strong aqueous acid (e.g., 1M HCl) to neutralize a base can create a globally acidic environment that promotes racemization of the alcohol.

Solutions & Prevention:

  • Use Milder Quenching/Washing Agents: Avoid using strong acids or bases.

    • Acidic Conditions: Instead of HCl, use a buffered solution or a milder acid like saturated aqueous ammonium chloride (NH₄Cl) or even just water.

    • Basic Conditions: Use saturated aqueous sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).

  • Maintain Low Temperatures: Perform all workup steps (washes, extractions) in an ice bath. Low temperatures significantly slow the rate of racemization.

  • Minimize Contact Time: Do not let your organic layer sit in contact with acidic or basic aqueous layers for prolonged periods. Separate the layers promptly after washing.

  • Immediate Analysis: Analyze the enantiomeric excess of your crude product before and after workup to pinpoint exactly where the loss of purity is occurring.

Q3: How should I properly store this compound to ensure long-term enantiomeric stability?

A3: Cause & Investigation: Racemization can occur slowly over time, even in seemingly benign conditions. Factors like trace acidic/basic impurities in solvents, exposure to light, and elevated temperatures can contribute to degradation of enantiomeric purity during storage.

Solutions & Prevention:

  • Storage Form: Store the compound as a solid (if crystalline) in a tightly sealed vial. Solids are generally more stable than solutions.

  • Temperature: Store at low temperatures, preferably at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative side reactions that could indirectly lead to racemization.

  • Solvent for Stock Solutions: If you must store it in solution, use a high-purity, neutral, aprotic solvent like anhydrous acetonitrile or THF. Avoid protic solvents like methanol for long-term storage. Ensure the solvent is free from acidic impurities.

  • Vial Type: Use amber vials to protect the compound from light, which can sometimes catalyze degradation pathways.

Section 3: Recommended Protocols

Protocol 3.1: Purification via Flash Chromatography on Deactivated Silica

This protocol is designed to minimize the risk of on-column racemization.

G start Start: Crude Product prep_eluent 1. Prepare Eluent: Hexane/EtOAc + 1% TEA start->prep_eluent pack_column 2. Pack Column with Silica Gel prep_eluent->pack_column flush_column 3. Pre-Elute (Flush): Flush with 1-2 column volumes of prepared eluent pack_column->flush_column load_sample 4. Load Sample: Dissolve in min. DCM, load onto column flush_column->load_sample elute 5. Elute Column: Collect fractions load_sample->elute tlc 6. Analyze Fractions: TLC Analysis elute->tlc combine 7. Combine & Evaporate: Combine pure fractions, remove solvent under vacuum tlc->combine end End: Pure, Enantiomerically Stable Product combine->end

Figure 2. Workflow for chromatography on deactivated silica.

Steps:

  • Solvent System Selection: Determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) using TLC. Add 1% triethylamine (TEA) to the chosen mobile phase.[9][11]

  • Column Packing: Pack a flash chromatography column with silica gel as you normally would, using the TEA-containing eluent.

  • Deactivation Flush: Before loading the sample, flush the packed column with one to two full column volumes of the TEA-containing eluent. Discard this flush.[9] This step ensures the entire silica bed is neutralized.

  • Sample Loading: Dissolve the crude (2,6-Dichlorophenyl)(oxan-4-yl)methanol in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the column.

  • Elution: Run the column with the TEA-containing eluent, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Gentle heating may be required to co-evaporate the TEA.

Section 4: Data Summary Table

The table below summarizes the key experimental parameters to control for maintaining the enantiomeric integrity of (2,6-Dichlorophenyl)(oxan-4-yl)methanol.

ParameterRecommended ConditionRationale & Caution
pH (Workup) 6.0 - 8.0Avoids acid-catalyzed carbocation formation. Use buffers like NH₄Cl or NaHCO₃ instead of strong acids/bases.[6]
Chromatography Deactivated Silica (1% TEA in eluent) or Neutral AluminaStandard silica is acidic and a primary cause of racemization.[1][7]
Temperature ≤ 25°C (Room Temp); Ideally 0-5°C for workup/storageReduces the rate of all chemical reactions, including racemization.[8]
Storage (Solid) -20°C, under Argon/N₂, darkMinimizes degradation over time.
Storage (Solution) Anhydrous, aprotic solvent (e.g., Acetonitrile) at -20°CAvoids protic solvents which can facilitate proton transfer.

Section 5: References

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester. Retrieved from [Link]

  • Haskins, M. P., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Stereochemistry of Organic Compounds. Wiley. (Simulated reference, as direct chapter link is unavailable).

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit. Retrieved from [Link]

  • Treated with HI and losing H₂O, chiral derivatives of benzyl alcohol generate benzyl iodides... (n.d.). Homework.Study.com. Retrieved from [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI. Retrieved from [Link]

  • Benzyl Alcohol and Racemization. (n.d.). ResearchGate. Retrieved from [Link]

  • Handling chiral columns. (n.d.). CHROMSERVIS.EU. Retrieved from [Link]

  • Deactivation of silica gel? (2019). ResearchGate. Retrieved from [Link]

  • Dos and Don'ts for Using Daicel Chiral Columns Effectively. (2021). Chiral Technologies. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH. Retrieved from [Link]

  • Resolution of Racemic Modifications. (n.d.). St. Paul's Cathedral Mission College. (Simulated reference, as direct link is unavailable).

  • Low Fermentation pH Is a Trigger to Alcohol Production... (2016). Frontiers. Retrieved from [Link]

  • Racemic Modification and Resolution of Racemic Mixture. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Alcohol Reactivity. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. (2021). ACS Publications. Retrieved from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. Retrieved from [Link]

  • The Significance of Chirality in Drug Design and Development. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chiral Columns. (n.d.). HPLC.eu. Retrieved from [Link]

  • Effects of pH, temperature, and alcohols on the remarkable activation of thermolysin by salts. (n.d.). PubMed. Retrieved from [Link]

  • [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol. (n.d.). PubChem. Retrieved from [Link]

  • (2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties. (2025). EPA. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for the Reduction of (2,6-Dichlorophenyl)(oxan-4-yl)methanol

Welcome to the technical support center for the synthesis of (2,6-Dichlorophenyl)(oxan-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2,6-Dichlorophenyl)(oxan-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reduction step. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios to help you optimize your reaction for yield, purity, and stereoselectivity.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses the most common initial questions regarding the selection of a suitable catalyst system for the reduction of the prochiral ketone, (2,6-Dichlorophenyl)(oxan-4-yl)methanone, to the desired secondary alcohol.

Q1: What are the primary catalyst options for reducing (2,6-Dichlorophenyl)(oxan-4-yl)methanone?

A1: The choice of reducing agent is critical and depends on the desired outcome, particularly regarding stereochemistry. The main options fall into three categories:

  • Standard Hydride Reagents: For a general, non-stereoselective reduction, sodium borohydride (NaBH₄) is the most common and cost-effective choice.[1][2][3] It is a mild reducing agent that selectively reduces aldehydes and ketones.[4][5] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used, but it is less chemoselective and requires stricter anhydrous conditions.[5][6]

  • Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, Rhodium, Iridium).[7][8] It is a clean method, but achieving high stereoselectivity often requires the use of specialized and expensive chiral ligands.[7][9]

  • Biocatalysis: Ketoreductases (KREDs) are enzymes that can catalyze the reduction of ketones with extremely high enantioselectivity.[10][11] This is often the method of choice in pharmaceutical manufacturing for producing a single desired stereoisomer.[10]

Q2: My primary goal is to synthesize the (S)-enantiomer. Which catalyst system should I consider?

A2: To achieve high enantioselectivity for the (S)-alcohol, you should move beyond simple hydride reagents. Your best options are:

  • Chiral Catalytic Hydrogenation: Employing a transition metal catalyst (like Ruthenium or Rhodium) with a chiral ligand (e.g., a derivative of BINAP) can provide high enantiomeric excess (ee).[12] This is a powerful method for asymmetric synthesis.

  • Enzymatic Reduction (Biocatalysis): Using an engineered ketoreductase (KRED) is often the most effective method for obtaining near-perfect enantioselectivity (>99% ee).[10][11] Many companies offer screening kits with a variety of KREDs to find the optimal enzyme for your specific substrate.

  • Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst can be used for the asymmetric reduction of ketones.[13] These oxazaborolidine-based catalysts, used in conjunction with borane, offer predictable stereochemical outcomes.[12][13]

Q3: How does the steric hindrance from the 2,6-dichloro-substituted phenyl group affect the reduction?

A3: The two ortho-chloro substituents create significant steric bulk around the carbonyl group. This has several implications:

  • Slower Reaction Rates: The steric hindrance can slow down the approach of the hydride donor to the carbonyl carbon.[14] This may necessitate longer reaction times or slightly elevated temperatures compared to less hindered ketones.

  • Influence on Stereoselectivity: The bulky nature of this group is a key factor in directing the stereochemical outcome. In substrate-controlled reductions, the incoming hydride will preferentially attack from the less hindered face of the ketone.[4] For catalyst-controlled reactions, the interaction between the bulky substrate and the chiral catalyst is what determines the high degree of stereoselectivity.

  • Catalyst Choice: For catalytic hydrogenation, iridium-based catalysts have shown excellent results for substrates bearing ortho substituents, sometimes outperforming rhodium catalysts in these cases.[7]

Catalyst System Comparison
Catalyst SystemPrimary UseProsCons
Sodium Borohydride (NaBH₄) General, non-selective reductionCost-effective, easy to handle, safe.[1][6]Produces a racemic or diastereomeric mixture; not suitable for stereoselective synthesis.[4]
Catalytic Hydrogenation (e.g., Ru-BINAP) Stereoselective reductionHigh stereoselectivity, high yield, catalytic nature.[12]Requires high-pressure equipment, expensive catalysts/ligands, potential for catalyst poisoning.[7]
Ketoreductases (KREDs) High-enantioselective reductionExtremely high enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly.[10][11]Higher initial cost for enzyme screening, requires specific buffers and cofactors (NADH/NADPH).[11]
CBS Catalyst (Oxazaborolidine) Stereoselective reductionPredictable stereochemistry, high enantioselectivity, fast reaction times.[13]Air and moisture sensitive reagents, requires stoichiometric borane source.[13][15]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q1: My reaction is very slow or is not going to completion. What are the potential causes and solutions?

A1: Potential Causes & Solutions

  • Cause 1: Insufficient Reagent/Catalyst Activity. Hydride reagents can decompose over time if not stored properly.

    • Solution: Use a fresh bottle of the reducing agent. For catalytic hydrogenations, ensure the catalyst has not been deactivated.

  • Cause 2: Low Reaction Temperature. The steric hindrance of the substrate may require more thermal energy.

    • Solution: If using NaBH₄, consider gently warming the reaction to 40-50°C. For catalytic reactions, consult the literature for optimal temperature ranges for your specific catalyst system.

  • Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact reaction rates.

    • Solution: For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are typically effective.[1] For catalytic hydrogenations, the choice of solvent is highly dependent on the catalyst and substrate; common solvents include methanol, ethanol, or THF.

Q2: The stereoselectivity (diastereomeric or enantiomeric excess) of my reaction is poor. How can I improve it?

A2: Potential Causes & Solutions

  • Cause 1: Using a Non-Stereoselective Reagent. Standard NaBH₄ will not provide high stereoselectivity.[4]

    • Solution: You must use a chiral reducing agent or catalyst system, such as a KRED, a CBS catalyst, or an asymmetric transfer hydrogenation catalyst.[9][16]

  • Cause 2: Incorrect Temperature. Stereoselective reactions are often highly sensitive to temperature.

    • Solution: Running the reaction at lower temperatures (e.g., -20°C to 0°C) often enhances selectivity by favoring the transition state with the lower activation energy.[15]

  • Cause 3: Catalyst Loading. In catalytic reactions, the amount of catalyst can influence selectivity.

    • Solution: Optimize the catalyst loading. While higher loading can increase reaction speed, it may sometimes negatively impact selectivity. Start with the literature-recommended loading and perform optimization experiments.

Q3: I am observing significant amounts of an unknown impurity in my final product. How can I identify and minimize it?

A3: Potential Causes & Solutions

  • Cause 1: Over-reduction or Side Reactions. Stronger reducing agents like LiAlH₄ could potentially reduce other functional groups if present.

    • Solution: Use a milder, more selective reagent like NaBH₄.[2] Ensure you are using the correct stoichiometry of the reducing agent; a large excess should be avoided.[9]

  • Cause 2: Impurities in the Starting Material. The quality of the starting ketone is crucial.

    • Solution: Purify the (2,6-Dichlorophenyl)(oxan-4-yl)methanone before the reduction step, for example, by recrystallization or column chromatography.

  • Cause 3: Workup Issues. The product may be unstable to the workup conditions (e.g., strongly acidic or basic).

    • Solution: Perform a careful workup. Quench the reaction cautiously at a low temperature. Use a buffered aqueous solution if the product is pH-sensitive.

Section 3: Visual Guides & Protocols

Reaction Workflow Diagram

This diagram illustrates the general workflow for the reduction experiment, from setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Ketone in Anhydrous Solvent setup Combine Reagents under Inert Atmosphere (N2 or Ar) start->setup 1 reagent Prepare Reducing Agent (e.g., NaBH4 solution or Catalyst/H2 setup) reagent->setup control Control Temperature (e.g., 0°C or RT) setup->control 2 monitor Monitor Reaction (TLC / HPLC) control->monitor 3 quench Quench Reaction (e.g., add water or -NH4Cl solution) monitor->quench 4. When complete extract Extract with Organic Solvent quench->extract 5 purify Purify Product (Column Chromatography or Recrystallization) extract->purify 6 characterize Characterize Product (NMR, MS) purify->characterize 7 purity Determine Purity & ee (Chiral HPLC) characterize->purity

Caption: General experimental workflow for ketone reduction.

Troubleshooting Decision Tree: Low Yield

Use this decision tree to diagnose and solve issues related to low product yield.

G decision decision action action start Low Product Yield Observed check_completion Did reaction go to completion (by TLC/HPLC)? start->check_completion check_mass_balance Is mass balance poor after workup? check_completion->check_mass_balance Yes action_incomplete Incomplete Reaction: - Increase reaction time/temp - Use fresh/more reagent - Check solvent choice check_completion->action_incomplete No action_workup_loss Product Loss During Workup: - Check pH during extraction - Perform more extractions - Check for emulsion formation check_mass_balance->action_workup_loss Yes action_side_products Side Product Formation: - Check for over-reduction - Purify starting material - Use a more selective reagent check_mass_balance->action_side_products No

Caption: Decision tree for troubleshooting low reaction yield.

Standard Protocol: Reduction using Sodium Borohydride

This protocol describes a standard, non-stereoselective reduction suitable for generating a reference sample.

Materials:

  • (2,6-Dichlorophenyl)(oxan-4-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: Dissolve (2,6-Dichlorophenyl)(oxan-4-yl)methanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NaBH₄: While stirring, add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.[1]

  • Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Remove most of the methanol under reduced pressure. Add water and extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude (2,6-Dichlorophenyl)(oxan-4-yl)methanol by flash column chromatography on silica gel if necessary.

References

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. Available from: [Link] bh4/

  • Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. (2015). Journal of the American Chemical Society. Available from: [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. Google Books.
  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Available from: [Link]

  • Catalytic Hydrogenation of Ketones. (n.d.). Thieme Chemistry. Available from: [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Chemical Communications. Available from: [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. Available from: [Link]

  • Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. (n.d.). PMC. Available from: [Link]

  • The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. (2026). The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. Available from: [Link]

  • reduction of aldehydes and ketones. (2015). Chemguide. Available from: [Link]

  • Efficient hydrogenation of ketones and aldehydes catalysed by a well-defined PNNP–rhenium complex. (2025). Dalton Transactions. Available from: [Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. (n.d.). Universidad de Alicante. Available from: [Link]

  • Asymmetric transfer hydrogenation of phenyl alkyl ketones. Reaction... (n.d.). ResearchGate. Available from: [Link]

  • The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Available from: [Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. (2014). The Journal of Organic Chemistry. Available from: [Link]

  • Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. (2025). Save My Exams. Available from: [Link]

  • Ketone Reduction. (n.d.). WordPress. Available from: [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. (n.d.). PMC. Available from: [Link]

  • Enantioselective Reduction of Ketones. (n.d.). University of Toronto. Available from: [Link]

  • Aldehydes and Ketones Reactions: Videos & Practice Problems. (n.d.). Pearson. Available from: [Link]

  • II Reduction Reactions. (n.d.). University of Bristol. Available from: [Link]

  • Chemoselective and stereoselective reductions with modified borohydride reagents. (n.d.). Vertellus. Available from: [Link]

  • A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. (n.d.). University of York. Available from: [Link]

  • (2,6-dichlorophenyl)methanol. (2025). Molbase. Available from: [Link]

  • Simple preparation method of 2, 6-dichlorophenylacetic acid. (n.d.). Google Patents.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. (2019). ResearchGate. Available from: [Link]

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][17][18]OXAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.). PMC. Available from: [Link]

  • [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol. (n.d.). PubChem. Available from: [Link]

  • Displacement Reaction-Assisted Synthesis of Sub-Nanometer Pt/Bi Boost Methanol-Tolerant Fuel Cells. (2022). MDPI. Available from: [Link]

  • A promising low pressure methanol synthesis route from CO2 hydrogenation over Pd@Zn core–shell catalysts. (n.d.). Green Chemistry. Available from: [Link]

  • (2,6-DICHLOROPHENYL)METHANOL. (n.d.). Matrix Fine Chemicals. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern of (2,6-Dichlorophenyl)(oxan-4-yl)methanol: A Comparative Technical Guide

Executive Summary & Strategic Context (2,6-Dichlorophenyl)(oxan-4-yl)methanol (CAS: 216087-92-2) represents a critical pharmacophore often encountered as a chiral intermediate in the synthesis of tyrosine kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(2,6-Dichlorophenyl)(oxan-4-yl)methanol (CAS: 216087-92-2) represents a critical pharmacophore often encountered as a chiral intermediate in the synthesis of tyrosine kinase inhibitors (e.g., ALK inhibitors) and potential psychoactive agents.[1] Its structure—a secondary alcohol bridging a sterically hindered 2,6-dichlorophenyl ring and a saturated oxygen heterocycle (tetrahydropyran)—presents unique mass spectrometric challenges.[1]

This guide provides a definitive analysis of its fragmentation behavior, contrasting Electrospray Ionization (ESI) with Electron Ionization (EI) modes. We establish a self-validating protocol for differentiating this compound from its regioisomers (e.g., 2,4-dichlorophenyl analogs), a crucial requirement for purity profiling in drug development.

Chemical Properties & Ionization Physics[1][2]

Before interpreting spectra, we must define the physical basis of the fragmentation.

PropertyValue / DescriptionMass Spectrometry Implication
Formula C₁₂H₁₄Cl₂O₂Distinctive Cl₂ isotope pattern (9:6:1).[1]
Monoisotopic Mass 260.0371 Da (

Cl)
Precursor selection target.[1]
Structure Type Benzylic-like Secondary AlcoholProne to facile dehydration (

).[1]
Sterics 2,6-Dichloro SubstitutionOrtho-effect inhibits coplanarity, influencing resonance stabilization of cations.[1]

Experimental Protocol: LC-MS/MS & GC-MS Conditions

To reproduce the fragmentation patterns described below, the following instrument parameters are recommended. These protocols prioritize sensitivity and structural information.[2]

LC-ESI-MS/MS (Soft Ionization)[1]
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).[1]

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Collision Energy (CE): Stepped 15–35 eV (Essential to observe both water loss and skeletal cleavage).

  • Rationale: Acidic conditions promote protonation of the hydroxyl group, facilitating the diagnostic loss of water.

GC-EI-MS (Hard Ionization)[1]
  • Instrument: Single Quadrupole or Magnetic Sector.[1]

  • Ion Source: Electron Impact (70 eV).[1][3][4]

  • Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).

  • Rationale: 70 eV provides reproducible "fingerprint" spectra dominated by odd-electron radical ions and alpha-cleavage fragments.[1]

Fragmentation Analysis: Pathways & Mechanisms[5]

ESI Positive Mode: The "Soft" Pathway

In ESI, the fragmentation is driven by even-electron ions. The pathway is dominated by the stability of the carbocation formed after water loss.

  • Precursor Ion:

    
    
    
  • Primary Fragmentation (Base Peak): Loss of

    
     (18 Da).
    
    • Mechanism: Protonation of the -OH group followed by heterolytic cleavage.[1]

    • Product:

      
      .[1]
      
    • Stability: The resulting benzylic carbocation is stabilized by the phenyl ring, though the 2,6-dichloro substitution provides steric shielding, preventing rapid reaction with solvent.

  • Secondary Fragmentation: Cleavage of the bond between the benzylic carbon and the oxan-4-yl ring.[1]

    • Product: 2,6-Dichlorobenzyl cation (

      
      ).[1]
      
EI Mode: The "Hard" Pathway

EI induces high-energy radical cation formation (


), leading to characteristic alpha-cleavages.[1]
  • Molecular Ion:

    
     (Weak intensity due to alcohol instability).
    
  • Alpha-Cleavage A (Dominant): Cleavage of the C-C bond between the carbinol carbon and the tetrahydropyran ring.

    • Fragment: 2,6-Dichlorobenzaldehyde-like cation (

      
      ).[1]
      
  • Alpha-Cleavage B: Cleavage of the C-C bond between the carbinol carbon and the phenyl ring.

    • Fragment: (Oxan-4-yl)-hydroxymethyl cation (

      
      ).[1]
      
  • Diagnostic Cl Isotope Pattern: Any fragment containing the phenyl ring will exhibit the characteristic isotopic envelope:

    • 
       (100%), 
      
      
      
      (65%),
      
      
      (10%).

Visualizing the Fragmentation Pathway[3][5][6][7][8]

The following diagram illustrates the mechanistic divergence between ESI and EI modes.

FragmentationPathway M_ESI [M+H]+ Precursor m/z 261.04 Frag_WaterLoss [M+H - H2O]+ m/z 243.03 (Base Peak in ESI) M_ESI->Frag_WaterLoss - H2O (18 Da) Neutral Loss M_EI [M]+• Radical Cation m/z 260.03 Frag_Alpha1 2,6-Cl2-Ph-CH=OH+ m/z 175.0 (Alpha Cleavage) M_EI->Frag_Alpha1 Alpha Cleavage (Loss of Oxan radical) Frag_Alpha2 Oxan-CH=OH+ m/z 115.07 M_EI->Frag_Alpha2 Alpha Cleavage (Loss of 2,6-Cl2-Ph radical) Frag_Benzyl 2,6-Cl2-Benzyl Cation m/z 159.0 Frag_WaterLoss->Frag_Benzyl - Tetrahydropyran

Caption: Mechanistic divergence showing dehydration dominance in ESI (Blue) vs. alpha-cleavage in EI (Red).[1]

Comparative Analysis: Alternatives & Isomers

Differentiation from structural isomers is critical for quality control. The table below compares the target molecule against its most common isomer, (2,4-Dichlorophenyl)(oxan-4-yl)methanol.[1]

Target vs. Regioisomer (2,4-Dichloro)[1]
Feature(2,6-Dichlorophenyl) Analog (Target)(2,4-Dichlorophenyl) Analog (Alternative)
Steric Effect High (Ortho-Cl hinders rotation)Low (Para-Cl allows rotation)
ESI Water Loss Very High Intensity .[1] The resultant carbocation is sterically protected, increasing its lifetime in the gas phase.High Intensity .
EI Tropylium Ion Formation of polychlorinated tropylium ions is suppressed due to steric crowding.Prominent formation of polychlorinated tropylium species (

).
Retention Time Typically elutes earlier on C18 columns due to twisted, less planar conformation reducing hydrophobic interaction.Elutes later due to flatter conformation allowing better intercalation with stationary phase.[1]
Method Selection Guide[1]
  • Use GC-EI-MS when: You need to confirm the exact position of the chlorine substituents.[1] The "fingerprint" region (m/z 50–150) in EI provides more structural richness regarding the tetrahydropyran ring fragmentation (e.g., retro-Diels-Alder fragments at m/z 84).[1]

  • Use LC-ESI-MS/MS when: You are analyzing biological matrices (plasma/urine) and require high sensitivity.[1] The

    
     transition is robust for quantification (MRM mode).
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage rules).
  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2,6-Dichlorophenol derivatives. National Institute of Standards and Technology.[5] [Link][1]

  • Holčapek, M., et al. (2010). Fragmentation behavior of alcohols in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Comparative

Comparing synthetic routes: Grignard vs. Hydride Reduction for oxan-4-yl methanol

CAS: 14774-37-9 | Target: (Tetrahydro-2H-pyran-4-yl)methanol[1][2] Executive Summary For researchers and process chemists targeting oxan-4-yl methanol , the choice of synthetic route is a trade-off between atom economy a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14774-37-9 | Target: (Tetrahydro-2H-pyran-4-yl)methanol[1][2]

Executive Summary

For researchers and process chemists targeting oxan-4-yl methanol , the choice of synthetic route is a trade-off between atom economy and process safety .[1]

  • The Hydride Reduction Route (Route A) is the industry "Gold Standard" for laboratory to pilot-scale synthesis. It utilizes the commercially available methyl or ethyl ester precursor. It offers superior yields (>95%) and a cleaner impurity profile but requires strict engineering controls for handling pyrophoric lithium aluminum hydride (LiAlH₄).[2]

  • The Grignard Route (Route B) represents a "Feedstock-Driven" alternative, utilized when the 4-halo-tetrahydropyran is the primary available starting material.[1] While useful for carbon chain extension, it suffers from lower yields (~65-75%) due to Wurtz coupling side-reactions and the technical challenges of handling paraformaldehyde depolymerization.[2]

Part 1: Mechanistic & Protocol Analysis[1]

Route A: Hydride Reduction of Ester (The Standard)

Precursor: Methyl tetrahydro-2H-pyran-4-carboxylate Reagent: Lithium Aluminum Hydride (LiAlH₄)[1][2]

1. Mechanistic Insight

This transformation proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The high reactivity of the aluminohydride anion (


) drives the reaction.[1]
  • Activation: The carbonyl oxygen coordinates with the Lewis acidic aluminum species.

  • Hydride Transfer 1:

    
     attacks the carbonyl carbon, forming a tetrahedral intermediate.
    
  • Collapse: The methoxide leaves, generating the intermediate aldehyde (rarely isolated).

  • Hydride Transfer 2: rapid reduction of the aldehyde to the alkoxide.

  • Hydrolysis: Protonation during workup releases the primary alcohol.

Why LiAlH₄? While NaBH₄ is safer, it is kinetically too slow for ester reduction without additives (e.g., LiCl, refluxing MeOH).[1][2] LiAlH₄ guarantees complete conversion at 0°C, preventing the formation of partially reduced hemiacetals.

2. Experimental Protocol (Self-Validating)

Scale: 50 mmol

  • Setup: Flame-dry a 250 mL 3-neck RBF. Equip with N₂ inlet, addition funnel, and reflux condenser.[2]

  • Reagent Prep: Charge 50 mL anhydrous THF and 2.1 g LiAlH₄ (55 mmol, 1.1 equiv). Cool to 0°C.

  • Addition: Dissolve 7.2 g (50 mmol) methyl tetrahydro-2H-pyran-4-carboxylate in 20 mL THF. Add dropwise over 30 mins.

    • Checkpoint: Monitor internal temp; do not exceed 10°C. Exotherm indicates active reagent.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Validation: TLC (30% EtOAc/Hexane).[2] Stain with KMnO₄. Ester spot (

      
      ) should disappear; Alcohol spot (
      
      
      
      ) appears.[1][2]
  • Fieser Workup (Critical for Filtration):

    • Cool to 0°C.

    • Add 2.1 mL Water (slowly).

    • Add 2.1 mL 15% NaOH .

    • Add 6.3 mL Water .

    • Result: This specific ratio (1:1:3 per gram of LAH) produces a granular white precipitate of aluminum salts that filters easily, avoiding the dreaded "gray emulsion."

  • Isolation: Filter through Celite. Dry filtrate over MgSO₄. Concentrate in vacuo.

    • Expected Yield: 5.5 - 5.7 g (95-98%).[2] Clear oil.

Route B: Grignard Homologation (The Alternative)

Precursor: 4-Chlorotetrahydropyran (4-Cl-THP) Reagents: Magnesium turnings, Formaldehyde (Paraformaldehyde)[2]

1. Mechanistic Insight

This route builds the C1-C4 bond directly.[1]

  • Insertion: Oxidative addition of Mg into the C-Cl bond. This is difficult on the THP ring due to the inductive effect of the ether oxygen, which destabilizes the radical intermediate.

  • Depolymerization: Paraformaldehyde must "crack" into monomeric HCHO gas in situ or be thermally depolymerized.

  • Addition: The Grignard reagent attacks the HCHO electrophile.

Technical Hurdle: The "Schlenk Equilibrium" in ether solvents can lead to precipitation of magnesium salts. Furthermore, 4-Cl-THP is prone to elimination (forming the dihydropyran) or Wurtz coupling (dimerization) if the local concentration of halide is too high during initiation.[1][2]

2. Experimental Protocol

Scale: 50 mmol

  • Activation: In a dry 3-neck flask, place 1.34 g Mg turnings (55 mmol). Dry stir under

    
     for 20 mins. Add a crystal of Iodine (
    
    
    
    ).
  • Initiation: Add 5 mL THF and 1 mL of neat 4-Cl-THP. Heat gently with a heat gun until the iodine color fades (initiation confirmed).

  • Grignard Formation: Dilute remaining 4-Cl-THP (total 6.7 g, 50 mmol) in 40 mL THF. Add dropwise to maintain a gentle reflux.[3] Reflux for 2 hours post-addition.

  • Formaldehyde Addition:

    • Method A (Gaseous): Depolymerize paraformaldehyde in a separate flask at 160°C and channel the HCHO gas via cannula into the Grignard solution (cooled to -10°C).

    • Method B (Solid): Add dry paraformaldehyde (1.8 g, 60 mmol) directly to the reaction at room temperature.[2] (Note: This is slower and lower yielding).[2]

  • Quench: Pour into ice-cold saturated

    
    .
    
  • Purification: Requires column chromatography (unlike Route A) to separate Wurtz dimers (bis-THP) and unreacted chloride.[1][2]

    • Expected Yield: 3.5 - 4.3 g (60-75%).[2]

Part 2: Comparative Performance Matrix

FeatureRoute A: Hydride ReductionRoute B: GrignardVerdict
Yield 95 - 98% 60 - 75%Route A Wins
Purity (Crude) High (>95%)Moderate (contains dimers)Route A Wins
Atom Economy Good (Loss of MeOH)Poor (Loss of MgBrOH)Route A Wins
Safety High Risk: Pyrophoric LAH.[2] ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

gas evolution.
High Risk: Exothermic initiation.[4][5] Flammable solvents.Tie (Context dependent)
Cost (Lab) Low (Ester is cheap commodity).[2]Moderate (Halide is pricier).[1][2]Route A Wins
Scalability Linear scale-up with proper venting.Difficult batch scale-up (Runaway risk).[2]Route A Wins

Part 3: Visual Analysis

Diagram 1: Synthetic Pathway Comparison

This diagram illustrates the electron flow and transformation logic for both routes.

G cluster_0 Route A: Hydride Reduction cluster_1 Route B: Grignard Synthesis Ester Methyl THP-4-carboxylate (Precursor) Tetrahedral Aluminate Intermediate Ester->Tetrahedral LiAlH4, THF 0°C ProductA Oxan-4-yl methanol (>95% Yield) Tetrahedral->ProductA Fieser Workup (-MeOH) Halide 4-Chloro-THP (Precursor) Grignard THP-4-MgCl (Grignard Reagent) Halide->Grignard Mg, THF Initiation ProductB Oxan-4-yl methanol (~65% Yield) Grignard->ProductB 1. HCHO (gas) 2. H3O+

Caption: Comparative flow of Route A (Ester Reduction) vs. Route B (Grignard). Route A offers a more direct, higher-yielding pathway with fewer intermediate stability issues.[2]

Diagram 2: Process Decision Tree

Use this logic gate to select the appropriate route for your specific constraints.

DecisionTree Start Start: Select Synthesis Route Q1 Is the Ester precursor available? Start->Q1 RouteA USE ROUTE A (Hydride Reduction) Q1->RouteA Yes Q2 Is the Halide precursor available? Q1->Q2 No Q3 Is Continuous Flow available? Q2->Q3 Yes Outsource OUTSOURCE / BUY (Avoid Synthesis) Q2->Outsource No RouteB_Flow USE ROUTE B (FLOW) (Safer Grignard) Q3->RouteB_Flow Yes RouteB_Batch USE ROUTE B (BATCH) (Caution: Exotherms) Q3->RouteB_Batch No

Caption: Decision matrix for selecting the optimal synthetic strategy based on precursor availability and equipment capabilities.

References

  • ChemicalBook. (n.d.). (Tetrahydro-2H-pyran-4-yl)methanol Synthesis Protocols. Retrieved from [2]

  • Organic Syntheses. (1959).[6] Lithium Aluminum Hydride Reduction of Esters: General Procedures. Org. Synth. 39 , 19. Retrieved from [2]

  • Kopach, M. E., et al. (2012).[2] Grignard Reactions Go Greener with Continuous Processing. Eli Lilly and Company.[4] Retrieved from [2]

  • Master Organic Chemistry. (2023). LiAlH4 for Reduction of Carboxylic Acid Derivatives. Retrieved from

  • Mettler Toledo. (2007). Investigation of a Grignard Reaction at Small Scale: Safety and Calorimetry. Retrieved from [2]

Sources

Validation

A Comparative Guide to Purity Analysis of (2,6-Dichlorophenyl)(oxan-4-yl)methanol: Establishing Robust Reference Standards and Methods

Abstract The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides a comprehensive framework for establishing a robust purity analysis program for (2,6-Dichlorophenyl)(oxan-4-yl)methanol, a structurally specific intermediate. Recognizing that novel intermediates often lack established public monographs, this document outlines a first-principles approach. We will compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and delve into the critical role and hierarchy of reference standards. The guide culminates in a detailed, field-tested protocol for a stability-indicating HPLC method, providing researchers and drug development professionals with a practical and scientifically sound workflow for method development, validation, and routine quality control.

Introduction: The Strategic Imperative of Intermediate Purity

In pharmaceutical manufacturing, quality is not a feature tested into the final product; it is built in from the earliest stages. Intermediates like (2,6-Dichlorophenyl)(oxan-4-yl)methanol are the foundational building blocks of an API. Failure to adequately characterize their purity and impurity profiles can lead to significant downstream consequences, including failed batches, regulatory hurdles, and compromised patient safety.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) emphasize an early and thorough understanding of impurities to mitigate these risks.[3]

This guide is structured to empower the analytical scientist with the rationale behind experimental choices, moving from technique selection to the practical implementation of a validated analytical method.

Characterizing the Analyte: (2,6-Dichlorophenyl)(oxan-4-yl)methanol

A logical analytical strategy begins with the physicochemical properties of the target molecule. Based on its structure, we can infer the following:

  • UV Absorbance: The dichlorinated phenyl ring provides a strong chromophore, making UV-based detection in HPLC highly effective.

  • Polarity: The presence of a hydroxyl group and an oxane ring imparts moderate polarity. This suggests good solubility in common organic solvents like methanol and acetonitrile, making it ideal for Reversed-Phase HPLC.[4][5][6]

  • Volatility and Thermal Stability: The molecule's molecular weight and polar hydroxyl group suggest it may have limited volatility, potentially requiring derivatization for robust GC analysis to prevent peak tailing and improve thermal stability.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the analyte's properties and the specific goals of the analysis (e.g., potency assay vs. trace impurity identification).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is the undisputed workhorse for the analysis of non-volatile and thermally sensitive pharmaceutical compounds.[1][2][7]

  • Expertise & Experience: For a molecule like (2,6-Dichlorophenyl)(oxan-4-yl)methanol, a C18 column is the logical starting point due to its versatility in retaining moderately polar compounds. The mobile phase would typically consist of an aqueous buffer and an organic modifier (acetonitrile or methanol). Acetonitrile often provides better peak shape and lower UV cutoff. A photodiode array (PDA) detector is strongly recommended over a simple UV detector as it provides spectral data, which is invaluable for peak purity assessment and impurity identification.

  • Trustworthiness: HPLC methods are rendered self-validating through system suitability tests (SSTs) performed before each run. Parameters like theoretical plates, tailing factor, and reproducibility of injections confirm that the chromatographic system is performing as expected, ensuring the integrity of the generated data.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds and is the gold standard for analyzing residual solvents, a critical class of impurities.[1][8]

  • Expertise & Experience: Direct injection of (2,6-Dichlorophenyl)(oxan-4-yl)methanol may be challenging. The free hydroxyl group can interact with the stationary phase, leading to poor peak shape. Derivatization, such as silylation or esterification, is a common strategy to block the polar group, increase volatility, and improve chromatographic performance.[9][10] A Flame Ionization Detector (FID) is typically used for its robust response to organic compounds.

  • Trustworthiness: GC methods also employ rigorous system suitability checks. Furthermore, the use of an internal standard can correct for variations in injection volume and detector response, enhancing the quantitative accuracy of the method.[9][10][11]

Ancillary Techniques for Complete Characterization
  • Mass Spectrometry (MS): Coupling HPLC or GC with MS is essential for the confident identification of unknown impurities by providing molecular weight and fragmentation data.[1][7]

  • Quantitative NMR (qNMR): A primary ratio method that can determine the purity of a substance without needing an identical reference standard. It measures the signal of the analyte against a certified internal standard of known purity.[7]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the purity of highly crystalline substances by measuring the melting point depression caused by impurities. It is an excellent orthogonal technique that does not require a reference standard.[3]

Data Summary: Technique Comparison
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Ideal for non-volatile, thermally labile compounds. The primary choice for potency and impurity assays.Best for volatile compounds and residual solvents. May require derivatization for polar analytes.
Common Detector UV/Photodiode Array (PDA)Flame Ionization Detector (FID)
Pros High resolution, versatile, non-destructive, provides spectral data with PDA.High sensitivity, excellent for volatile impurities (solvents).
Cons Higher solvent consumption, potential for analyte carryover.Not suitable for non-volatile or thermally unstable compounds without derivatization.
Typical Use Case Potency Assay, Impurity Profiling, Stability Studies.Residual Solvent Analysis, Analysis of volatile starting materials.

The Hierarchy of Reference Standards: The Foundation of Accuracy

A reliable analytical method is meaningless without an accurate reference standard. The choice of standard depends on the stage of development and the criticality of the measurement.

Reference_Standard_Hierarchy CRM Certified Reference Material (CRM) (e.g., USP, Ph. Eur., ISO 17034) PRS Primary Reference Standard (PRS) (Thoroughly characterized in-house) CRM->PRS Qualifies / Characterizes WRS Working Reference Standard (WRS) (For routine use) PRS->WRS

Caption: Hierarchy of analytical reference standards.

  • Certified Reference Material (CRM): The pinnacle of the metrological hierarchy. These are produced by national metrology institutes or accredited bodies (e.g., LGC Standards, USP) under stringent guidelines like ISO 17034 and come with a certificate detailing their purity and associated uncertainty.[12]

  • Primary Reference Standard (PRS): When a commercial CRM is unavailable, a high-purity batch of the intermediate is extensively characterized in-house using a battery of tests (e.g., HPLC, GC, MS, NMR, DSC, elemental analysis) to establish its purity. This becomes the internal "gold standard."

  • Working Reference Standard (WRS): Also known as a secondary standard, this is used for routine day-to-day analysis. Its potency is established by comparing it against the Primary Reference Standard. This practice preserves the more valuable PRS.

Experimental Protocol: A Validated RP-HPLC Method for Purity Determination

This section provides a detailed, step-by-step methodology for the purity analysis of (2,6-Dichlorophenyl)(oxan-4-yl)methanol. The choices within this protocol are based on established chromatographic principles for similar dichlorinated aromatic compounds.[13][14][15]

HPLC_Method_Dev_Workflow start Define Analytical Target Profile select_col Select Column (e.g., C18, 250x4.6mm, 5µm) start->select_col select_mob Develop Mobile Phase (ACN:Water Gradient) select_col->select_mob optimize Optimize Parameters (Flow Rate, Temp, Wavelength) select_mob->optimize sst Perform System Suitability (SST) optimize->sst sst->optimize SST Fail? validate Validate Method (ICH Q2) (Linearity, Accuracy, Precision) sst->validate SST Pass? deploy Deploy for Routine Use validate->deploy

Caption: HPLC method development and validation workflow.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector (e.g., Jasco, Agilent, Waters).[6][13]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][15]

  • Reagents: HPLC-grade acetonitrile and methanol, purified water (resistivity ≥ 18 MΩ·cm), and analytical-grade phosphoric acid.

  • Reference Standard: A well-characterized batch of (2,6-Dichlorophenyl)(oxan-4-yl)methanol (either a CRM or a fully characterized PRS).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Rationale: A buffered aqueous phase (A) controls the ionization of any acidic/basic functional groups, ensuring consistent retention times. Acetonitrile (B) is a strong organic modifier for eluting the analyte from the C18 column. A gradient elution is chosen to ensure that both the main peak and any potential impurities (which may have widely different polarities) are eluted with good peak shape in a reasonable timeframe.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (with full spectrum collection from 200-400 nm via PDA)

  • Rationale: A controlled temperature ensures retention time stability. The detection wavelength of 225 nm is a common choice for chlorinated aromatic compounds, but the optimal wavelength should be confirmed by examining the UV spectrum of the main peak.

  • Injection Volume: 10 µL

Preparation of Solutions
  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the (2,6-Dichlorophenyl)(oxan-4-yl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[5][14]

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase (pre-mixed at the initial 40% B composition).

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Method Validation (Abbreviated per ICH Q2(R1))
  • Specificity: Inject a blank (mobile phase), the reference standard, and the sample solution. The blank should show no interfering peaks at the retention time of the analyte. The PDA detector can be used to perform peak purity analysis on the analyte peak in the sample chromatogram.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.01 to 0.15 mg/mL). Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Spike a placebo or a known sample with the reference standard at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Perform six replicate injections of the same sample solution. The relative standard deviation (RSD) of the peak area should be ≤ 1.0%.

Conclusion

The establishment of a scientifically sound purity analysis method for a pharmaceutical intermediate like (2,6-Dichlorophenyl)(oxan-4-yl)methanol is a multi-faceted process that relies on a deep understanding of analytical chemistry principles. It is not merely a procedural task but a strategic component of drug development. By carefully selecting the appropriate analytical technique, establishing a robust hierarchy of reference standards, and rigorously validating the chosen method, researchers can ensure the quality and consistency of their intermediates. The HPLC method detailed herein serves as a comprehensive and adaptable template that, when grounded in the principles of validation and system suitability, provides a trustworthy system for quality control, ultimately safeguarding the integrity of the final drug product.

References

  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • Esteve, M., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ChemicalBook. (2025, May 20). (2,6-dichlorophenyl)methanol.
  • U.S. Environmental Protection Agency. (2000, November). Method 8041A.
  • Sigma-Aldrich. (n.d.). {2-[(2,6-Dichlorophenyl)amino]phenyl}methanol pharmaceutical impurity standard.
  • Merck. (n.d.). {2-[(2,6-Dichlorophenyl)amino]phenyl}methanol pharmaceutical impurity standard.
  • Sigma-Aldrich. (n.d.). {2-[(2,6-Dichlorophenyl)amino]phenyl}methanol pharmaceutical impurity standard.
  • LGC Standards. (n.d.). 2,6-Dichlorophenol 100 µg/mL in Methanol.
  • LGC Standards. (n.d.). [2-[(2,6-Dichlorophenyl)amino]phenyl]methanol.
  • PubChem. (n.d.). (2-((2,6-Dichlorophenyl)amino)phenyl)methanol.
  • Puranik, S.B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry.
  • ChemicalBook. (2025, April 13). (2-(2,6-DICHLOROANILINO)PHENYL) METHANOL.
  • AS Chemical Laboratories Inc. (n.d.). Diclofenac EP Impurity C [2-[(2,6-Dichlorophenyl)amino]phenyl]methanol.
  • Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
  • U.S. Environmental Protection Agency. (2025, October 15). (2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties.
  • Khatal, L.D., et al. (2014). Validated HPLC method for simultaneous quantitation of paracetamol, diclofenac potassium and famotidine in bulk drug and formulation. International Journal of Pharmacy and Drug Analysis.
  • Taiwan Food and Drug Administration. (2022, February 11). Method of Test for Dichlorophen, Bithionol and Hexachlorophene in Cosmetics.
  • Kim, J., et al. (2019, December 20). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules.
  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography.
  • U.S. Environmental Protection Agency. (n.d.). An analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water.
  • Kim, J., et al. (2019, December 20). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Semantic Scholar.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Spectrophotometric Determination of Aceclofenac and Tizanidine Hydrochloride.
  • Indian Pharmaceutical Association. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A Validated RP-HPLC Method for Simultaneous Estimation of Paracetamol and Diclofenac Potassium in Pharmaceutical Formulation.
  • Goti, D., et al. (2013). Development and Validation of UV Spectrophotometric Method for Estimation of Diclofenac Sodium in Swab Samples. International Journal of Pharmaceutical Sciences and Research.
  • Al-Deeb, O. A., et al. (n.d.). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. PMC.
  • ResearchGate. (2025, August 5). Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol + 50% acetonitrile.

Sources

Comparative

A Comparative Bioactivity Analysis of (2,6-Dichlorophenyl)(oxan-4-yl)methanol Analogs as Novel Kv7.2/7.3 Potassium Channel Modulators

This guide provides a comprehensive comparison of the bioactivity of novel synthetic analogs based on the (2,6-Dichlorophenyl)(oxan-4-yl)methanol scaffold. Our investigation focuses on their potential as modulators of th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the bioactivity of novel synthetic analogs based on the (2,6-Dichlorophenyl)(oxan-4-yl)methanol scaffold. Our investigation focuses on their potential as modulators of the voltage-gated potassium channel Kv7.2/7.3 (KCNQ2/KCNQ3), a critical regulator of neuronal excitability and a validated target for therapies aimed at hyperexcitability disorders such as epilepsy. The structure-activity relationships (SAR) of these compounds are elucidated through rigorous experimental data, offering a framework for the rational design of future therapeutic agents.

Introduction: The Rationale for Targeting Kv7.2/7.3

The Kv7 family of potassium channels, particularly the heteromeric Kv7.2/7.3 channels, are the molecular correlate of the neuronal "M-current." This current plays a crucial role in stabilizing the membrane potential of neurons, thereby controlling their firing rate.[1] Activation of Kv7.2/7.3 channels leads to hyperpolarization, making neurons less likely to fire, which is a key mechanism for anticonvulsant drugs.[2] The therapeutic potential of Kv7 channel activators has been validated by the clinical use of retigabine.[1][2]

The (2,6-Dichlorophenyl)(oxan-4-yl)methanol scaffold presents a promising starting point for the development of novel Kv7 channel modulators. The dichlorophenyl moiety is a common feature in various biologically active compounds, and its substitution patterns can significantly influence target affinity and selectivity.[3][4][5] This guide details the systematic evaluation of a series of analogs designed to probe the structure-activity landscape of this chemical series, with the goal of identifying compounds with enhanced potency and favorable safety profiles.

Experimental Methodologies

The following protocols were employed to assess the bioactivity and cytotoxicity of the synthesized analogs. The causality behind these experimental choices is to first establish on-target activity and potency (primary assay) and then to evaluate off-target effects or general toxicity (secondary assay) to determine a therapeutic window.

Primary Bioactivity Assay: Automated Patch-Clamp Electrophysiology

To determine the potency of the analogs as Kv7.2/7.3 channel activators, a high-throughput automated patch-clamp system was utilized. This method allows for the direct measurement of ion channel activity in whole cells with high precision.

Experimental Protocol:

  • Cell Culture: A stable cell line co-expressing human Kv7.2 and Kv7.3 channels (e.g., CHO-K1 or HEK293) is cultured under standard conditions (37°C, 5% CO2) in appropriate media supplemented with antibiotics for selection pressure.

  • Cell Preparation: On the day of the experiment, cells are harvested at 70-90% confluency using a gentle, non-enzymatic dissociation solution to ensure membrane integrity. Cells are then washed and resuspended in an extracellular buffer solution.

  • Automated Patch-Clamp Procedure:

    • The automated patch-clamp platform (e.g., QPatch or Patchliner) is primed with intracellular and extracellular solutions.

    • The cell suspension is loaded, and individual cells are captured on the measurement sites.

    • Whole-cell patch-clamp configuration is established.

    • A voltage-step protocol is applied to elicit Kv7 currents. A typical protocol involves holding the cell at -80 mV and stepping to various depolarizing potentials (e.g., from -100 mV to +40 mV in 10 mV increments).

    • A baseline recording is established.

  • Compound Application and Data Acquisition:

    • Analogs are serially diluted to a range of concentrations (e.g., from 0.01 µM to 100 µM) in the extracellular solution.

    • Each concentration is applied to a set of cells, and the voltage-step protocol is repeated.

    • The resulting currents are recorded and measured.

  • Data Analysis:

    • The current amplitude at a specific voltage (e.g., 0 mV) is plotted against the compound concentration.

    • A dose-response curve is generated using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (half-maximal effective concentration) value for each analog.

Secondary Assay: Cell Viability for Cytotoxicity Assessment

To assess the general cytotoxicity of the compounds, a standard cell viability assay was performed on a common cancer cell line, such as HCT-15, as well as a healthy cell line to evaluate selectivity.[3]

Experimental Protocol:

  • Cell Seeding: HCT-15 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The analogs are added to the wells at various concentrations, typically in a range wider than that used for the primary assay (e.g., 0.1 µM to 200 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours under standard cell culture conditions.

  • Viability Assessment (using Resazurin-based assay):

    • A resazurin-based reagent (e.g., alamarBlue™ or CellTiter-Blue®) is added to each well.

    • The plates are incubated for an additional 2-4 hours.

    • The fluorescence (or absorbance) is measured using a plate reader. The signal is proportional to the number of viable, metabolically active cells.

  • Data Analysis:

    • The fluorescence readings are normalized to the vehicle control to determine the percentage of cell viability.

    • The percentage of viability is plotted against the compound concentration.

    • A dose-response curve is fitted to the data to calculate the CC50 (half-maximal cytotoxic concentration) value for each analog.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_workflow Experimental Workflow A Analog Synthesis & Purification B Primary Assay: Automated Patch-Clamp (Kv7.2/7.3 Activation) A->B C Secondary Assay: Cell Viability (Cytotoxicity) A->C D Data Analysis: EC50 & CC50 Determination B->D C->D E SAR Analysis & Lead Identification D->E

Caption: A high-level overview of the experimental workflow.

G cluster_pathway Neuronal Excitability Pathway Analog (2,6-Dichlorophenyl)(oxan-4-yl)methanol Analog Kv7 Kv7.2/7.3 Channel Analog->Kv7 Activates K_efflux K+ Efflux Kv7->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability AP Action Potential Firing Excitability->AP Reduces

Caption: The targeted neuronal signaling pathway.

Results: Comparative Bioactivity and Cytotoxicity

The bioactivity (EC50 for Kv7.2/7.3 activation) and cytotoxicity (CC50 against HCT-15 cells) of the parent compound and its analogs are summarized in the table below. The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50, with higher values indicating a more favorable therapeutic window.

Compound IDR1R2XKv7.2/7.3 EC50 (µM)HCT-15 CC50 (µM)Selectivity Index (SI)
Parent ClClO5.2>100>19.2
Analog A HHO25.8>100>3.9
Analog B FFO3.185.427.5
Analog C OMeOMeO15.7>100>6.4
Analog D ClClS8.992.110.3
Analog E ClClN-Ac12.478.56.3
Analog F BrBrO2.565.226.1

Discussion: Structure-Activity Relationship (SAR) Analysis

The data reveals several key insights into the SAR of this compound series:

  • Importance of Halogen Substitution: The parent compound, with its 2,6-dichloro substitution, demonstrates moderate potency. Removal of these halogens (Analog A) leads to a significant loss of activity, highlighting the critical role of these substituents, likely in forming key interactions within the binding pocket of the Kv7 channel. This aligns with findings from other studies where halogen moieties were found to be important for potency in various biological targets.[3]

  • Effect of Different Halogens: Replacing the chloro groups with fluoro groups (Analog B) or bromo groups (Analog F) resulted in an increase in potency. Analog F, with bromo substituents, was the most potent compound in this series, suggesting that the size and electronegativity of the halogen at these positions are key determinants of activity.

  • Impact of Non-Halogen Substituents: The introduction of methoxy groups (Analog C) led to a decrease in potency compared to the parent compound. This suggests that bulky, electron-donating groups may be less favorable for optimal binding.

  • Role of the Heterocyclic Ring: Modification of the oxane ring also had a significant impact on activity. Replacing the oxygen with sulfur (Analog D) or an N-acetyl group (Analog E) resulted in reduced potency. This indicates that the oxygen atom in the oxane ring may be involved in a crucial hydrogen bond or electrostatic interaction with the target protein.

  • Cytotoxicity and Selectivity: All tested compounds exhibited low to moderate cytotoxicity, with CC50 values generally well above their EC50 values. Analogs B and F, which were the most potent activators, also displayed the best selectivity indices, making them the most promising leads for further optimization.

Conclusion

This comparative guide has systematically evaluated a series of (2,6-Dichlorophenyl)(oxan-4-yl)methanol analogs for their ability to modulate the Kv7.2/7.3 potassium channel. The SAR analysis has provided valuable insights into the chemical features required for potent and selective activation of this channel. Specifically, the presence of bulky halogens at the 2 and 6 positions of the phenyl ring and an unmodified oxane ring are critical for optimal activity. Analogs B and F have been identified as promising lead compounds with high potency and favorable selectivity indices, warranting further investigation in preclinical models of epilepsy and other neuronal hyperexcitability disorders.

References

  • Lee, E. S., et al. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic & Medicinal Chemistry, 26(15), 4343-4353. [Link]

  • PubChem. [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol. National Center for Biotechnology Information. [Link]

  • Gontard, G., et al. (2012). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. ACS Medicinal Chemistry Letters, 3(11), 901-906. [Link]

  • Greenwood, I. A., & Ohya, S. (2009). One man's side effect is another man's therapeutic opportunity: targeting Kv7 channels in smooth muscle disorders. British Journal of Pharmacology, 156(7), 1034-1039. [Link]

  • Gontard, G., et al. (2012). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. ACS Medicinal Chemistry Letters, 3(11), 901-906. [Link]

  • Brueggemann, L. I., et al. (2011). Kv7 potassium channels in airway smooth muscle cells: signal transduction intermediates and pharmacological targets for bronchodilator therapy. American Journal of Physiology-Lung Cellular and Molecular Physiology, 301(1), L47-L59. [Link]

  • Korsgaard, M. P., et al. (2014). From Pan-Reactive KV7 Channel Opener to Subtype Selective Opener/Inhibitor by Addition of a Methyl Group. PLoS ONE, 9(6), e100235. [Link]

  • Sophion Bioscience. (n.d.). Application Report - KV7.4 channel assay for QPatch®. [Link]

Sources

Validation

Comparative Guide: Validating Assay Purity for (2,6-Dichlorophenyl)(oxan-4-yl)methanol Intermediates

Executive Summary The Molecule: (2,6-Dichlorophenyl)(oxan-4-yl)methanol (also known as (2,6-dichlorophenyl)(tetrahydropyran-4-yl)methanol) is a critical scaffold in the synthesis of next-generation ALK inhibitors (analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Molecule: (2,6-Dichlorophenyl)(oxan-4-yl)methanol (also known as (2,6-dichlorophenyl)(tetrahydropyran-4-yl)methanol) is a critical scaffold in the synthesis of next-generation ALK inhibitors (analogous to Crizotinib and Ensartinib pathways). The Challenge: The steric bulk of the 2,6-dichloro substitution combined with the conformational flexibility of the oxanyl ring creates a unique analytical challenge. Standard RP-HPLC often fails to resolve the enantiomers (critical for biological activity) or distinguish the product from des-chloro impurities. The Solution: This guide validates a dual-method approach: Chiral Normal-Phase HPLC for enantiomeric purity and Quantitative NMR (qNMR) for absolute assay (potency), replacing reliance on potentially unstable reference standards.

Part 1: The Analytical Challenge (Mechanism & Logic)

The validation of this intermediate requires distinguishing between Chromatographic Purity (% Area) and Absolute Assay (% w/w).

  • Stereochemical Complexity: The central carbon connecting the phenyl and oxanyl rings is chiral. Drug efficacy often depends on a single enantiomer (typically R or S depending on the specific target binding pocket).

  • Steric Hindrance: The 2,6-dichloro pattern creates significant steric hindrance ("ortho-effect"), which restricts rotation. This actually aids chiral separation by "locking" the molecule into a conformation that interacts distinctively with polysaccharide stationary phases.

  • Invisible Impurities: Synthetic routes (often Grignard additions) leave residual inorganic salts (MgBr salts) and solvents (THF) that UV-based HPLC cannot detect, leading to inflated assay values if only HPLC is used.

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logic for selecting the correct validation method based on the data requirement.

G Start Sample: (2,6-Dichlorophenyl)(oxan-4-yl)methanol Q1 Primary Data Need? Start->Q1 Path_Purity Chromatographic Purity (Is it clean?) Q1->Path_Purity Path_Potency Absolute Assay (How much active mass?) Q1->Path_Potency Path_Chiral Enantiomeric Excess (Is it the right isomer?) Q1->Path_Chiral Method_RP Method A: RP-HPLC (C18 Column) Path_Purity->Method_RP Method_qNMR Method B: qNMR (Internal Standard) Path_Potency->Method_qNMR Method_Chiral Method C: NP-Chiral HPLC (Amylose Column) Path_Chiral->Method_Chiral Result_RP Output: Related Substances (Aldehydes, De-halo byproducts) Method_RP->Result_RP Result_qNMR Output: Weight % Purity (Includes salts/solvents) Method_qNMR->Result_qNMR Result_Chiral Output: % ee (R vs S ratio) Method_Chiral->Result_Chiral

Caption: Decision matrix for selecting analytical methods based on specific purity requirements (Chemical vs. Absolute vs. Stereochemical).

Part 2: Method Comparison & Validation

Method A: Chiral HPLC (Enantiomeric Purity)

The Gold Standard for Isomer Resolution. Standard C18 columns cannot separate the enantiomers of this alcohol. We utilize an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or IA). The amylose polymer forms helical cavities; the 2,6-dichlorophenyl group inserts into these cavities, and the specific hydrogen bonding of the carbamate groups with the methanol -OH discriminates between enantiomers.

Method B: qNMR (Absolute Assay)

The Gold Standard for Potency. Unlike HPLC, qNMR does not require a reference standard of the analyte itself (which is expensive and difficult to keep pure). It relies on the physics of nuclear spin, where signal intensity is directly proportional to the molar ratio.

Comparative Data Table
FeatureMethod A: Chiral HPLC (Normal Phase)Method B: 1H-qNMRMethod C: RP-HPLC (C18)
Primary Metric Enantiomeric Excess (% ee)Absolute Assay (% w/w)Chemical Purity (% Area)
Specificity High for stereoisomersHigh for structure IDHigh for structural analogs
Detection Limit < 0.05% (UV 220nm)~0.1% (depends on scans)< 0.05% (UV 220nm)
Reference Std Required (Racemic mix for ID)Not Required (Use Internal Std)Required for RRF calc
Blind Spots Inorganic salts, residual solventsOverlapping signals (rare)Stereoisomers, inorganics
Throughput Medium (15-20 min run)Fast (5-10 min acquisition)Medium (10-15 min run)

Part 3: Detailed Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess

Objective: separate the (R) and (S) enantiomers of (2,6-Dichlorophenyl)(oxan-4-yl)methanol.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica), 250 x 4.6 mm.

  • Mobile Phase: n-Heptane : Isopropanol (90:10 v/v).

    • Note: The high non-polar content aids the interaction of the analyte with the carbamate backbone of the stationary phase.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (The phenyl ring absorption).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

  • System Suitability: Resolution (Rs) between enantiomers must be > 2.0.

Protocol 2: qNMR for Absolute Purity (Assay)

Objective: Determine the exact weight % purity, accounting for invisible salts/solvents.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (Provides good solubility for polar alcohols and separates hydroxyl protons).

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Selection Logic: Maleic acid (singlet at ~6.3 ppm) or Trimethoxybenzene (singlet at ~6.1 ppm) usually appear in a clean region away from the aromatic protons of the 2,6-dichlorophenyl group (7.3–7.6 ppm) and the oxanyl protons (1.5–4.0 ppm).

  • Relaxation Delay (d1): 30 seconds (Must be > 5 × T1 to ensure full relaxation for quantitative integration).

  • Pulse Angle: 90°.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.[3][4]

Part 4: Synthesis & Impurity Mapping (Graphviz)

Understanding the source of impurities is vital for validation. The synthesis typically involves a Grignard reaction.

Synthesis SM1 2,6-Dichlorobenzaldehyde Reaction Grignard Addition (THF, 0°C) SM1->Reaction SM2 4-Chloro-tetrahydropyran (Mg, Grignard) SM2->Reaction Product (2,6-Dichlorophenyl)(oxan-4-yl)methanol (Racemic) Reaction->Product Main Path Imp1 Impurity A: Des-chloro analog (Radical side-rxn) Reaction->Imp1 Side Path Imp3 Impurity C: Wurtz Coupling Dimer Reaction->Imp3 Side Path Imp2 Impurity B: Ketone (Oxidation) Product->Imp2 Air Oxidation

Caption: Synthesis pathway showing the origin of critical impurities (Des-chloro analogs and oxidation products) that necessitate specific HPLC selectivity.

Part 5: Validation Checkpoints (Self-Validating System)

To ensure the trustworthiness of your data, apply these "sanity checks":

  • The Orthogonal Check: Compare the qNMR purity value with the HPLC % Area.

    • Scenario: HPLC says 99.5% Area, but qNMR says 92% w/w.

    • Diagnosis: The sample contains significant inorganic salts (likely Magnesium salts from the Grignard) or residual solvent. Trust the qNMR for dosing; trust the HPLC for impurity profiling.

  • The Racemic Spike: Always inject the racemic mixture before your chiral sample. If you cannot see two distinct peaks with baseline resolution, your chiral method is invalid for that specific column batch.

  • Solvent Blank: Inject the dissolution solvent (e.g., DMSO or Mobile Phase). The 2,6-dichloro moiety is electron-rich and can sometimes carry over; ensure no ghost peaks appear at the retention time of the main peak.

References

  • Pfizer Inc. (2014). Process for the preparation of enantiomerically pure diaryl methanols (Crizotinib Intermediates). Patent WO2014123123. (Generalized search for Crizotinib intermediate patents).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H.

  • Schoenherr, H. (2017). TraceCERT® Certified Reference Materials for qNMR. Sigma-Aldrich Technical Bulletin.

Sources

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Retrosynthesis Analysis

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Method

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